Dihydrocucurbitacin B
Description
Dihydrocucurbitacin B has been reported in Begonia nantoensis, Trichosanthes cucumeroides, and other organisms with data available.
from the leaves of Morierina montana Vieill; structure in first source
isolated from Cayaponia tayuya roots, curbs DTH reactions by inhibiting NFAT, which in turn suppresses the proliferation of the most relevant cells involved in DTH reactions, namely the T cells; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25,34-35,39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJDOYZVRUEDY-NRNCYQGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314710 | |
| Record name | Dihydrocucurbitacin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13201-14-4 | |
| Record name | Dihydrocucurbitacin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13201-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DIHYDROCUCURBITACIN B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydrocucurbitacin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROCUCURBITACIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYL5IKR83R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triterpenoids from Cayaponia tayuya Roots: A Technical Guide to Their Isolation, Characterization, and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the prominent triterpenes isolated from the roots of Cayaponia tayuya, a plant with a history of traditional use for its anti-inflammatory properties. This document details the isolation and purification protocols for key cucurbitacin-type triterpenoids, presents their biological activities in quantitative terms, and elucidates their mechanisms of action through key inflammatory signaling pathways.
Core Triterpenoids from Cayaponia tayuya Roots
The primary anti-inflammatory activity of Cayaponia tayuya root extracts is attributed to its cucurbitane-type triterpenoids. Fractionation of these extracts has led to the isolation and identification of two principal active compounds: 23,24-dihydrocucurbitacin B and cucurbitacin R [1]. Additionally, a series of novel 29-norcucurbitacin glucosides, named cayaponosides , have been identified in the roots of this plant.
Isolation and Purification of Bioactive Triterpenoids
The following protocol outlines a general methodology for the extraction, fractionation, and purification of 23,24-dihydrocucurbitacin B and cucurbitacin R from Cayaponia tayuya roots, based on established phytochemical procedures.
Experimental Protocol: Extraction and Fractionation
-
Plant Material : Dried and powdered roots of Cayaponia tayuya are used as the starting material.
-
Extraction : The powdered root material is subjected to maceration with methanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning : The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and n-butanol. The anti-inflammatory activity is predominantly found in the chloroform fraction[2].
-
Column Chromatography : The chloroform fraction is subjected to column chromatography for further separation.
-
Stationary Phase : Silica gel is commonly used as the adsorbent.
-
Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.
-
-
Purification by HPLC : Fractions containing the target compounds are further purified by High-Performance Liquid Chromatography (HPLC).
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient of methanol and water is an effective eluent system for separating cucurbitacins.
-
Detection : UV detection is used to monitor the elution of the compounds.
-
Figure 1: Experimental workflow for the isolation of triterpenoids.
Quantitative Anti-inflammatory Activity
The anti-inflammatory effects of 23,24-dihydrocucurbitacin B and cucurbitacin R have been evaluated in several in vivo models of inflammation. The quantitative data from these studies are summarized below.
| Experimental Model | Compound | Dose | Route | Inhibition (%) | Time Point | Reference |
| Carrageenan-induced mouse paw edema | 23,24-dihydrocucurbitacin B | 4 mg/kg | p.o. | 46 | 3 h | [1] |
| Phospholipase A₂-induced mouse paw edema | Cucurbitacin R | 3 mg/kg | i.p. | 61 | 60 min | [1] |
| Serotonin-induced mouse paw edema | 23,24-dihydrocucurbitacin B | 0.5 mg/kg | s.c. | 73 | - | [1] |
| Serotonin-induced mouse paw edema | Cucurbitacin R | 0.5 mg/kg | s.c. | 79 | - | [1] |
| TPA-induced acute ear edema | Cucurbitacin R | 4 mg/kg | p.o. | 36 | - | [1] |
| TPA-induced acute ear edema | Cucurbitacin R | 0.1 mg/ear | topical | 87 | - | [1] |
| TPA-induced chronic ear edema | 23,24-dihydrocucurbitacin B | 0.1 mg/ear | topical | 44 | - | [1] |
| TPA-induced chronic ear edema | Cucurbitacin R | 0.1 mg/ear | topical | 56 | - | [1] |
| TPA-induced cell infiltration | 23,24-dihydrocucurbitacin B | 0.1 mg/ear | topical | 68 | - | [1] |
| TPA-induced cell infiltration | Cucurbitacin R | 0.1 mg/ear | topical | 69 | - | [1] |
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of triterpenoids from Cayaponia tayuya are mediated through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes and cytokines.
Inhibition of Pro-inflammatory Enzymes and Mediators
23,24-dihydrocucurbitacin B has been shown to reduce the expression of both nitric oxide synthase-2 (iNOS) and cyclooxygenase-2 (COX-2) in arthritic rats[3]. Flavonoid-rich fractions from Cayaponia tayuya roots also inhibit the expression of iNOS and COX-2[4][5]. Furthermore, 23,24-dihydrocucurbitacin B decreases the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lymphocytes[3]. However, neither 23,24-dihydrocucurbitacin B nor cucurbitacin R were found to modify the production of leukotriene B4 (LTB4) in rat polymorphonuclear leukocytes[1].
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory activity of these triterpenes is linked to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. 23,24-dihydrocucurbitacin B has been found to exert a selective inhibition on the nuclear factor of activated T cells (NFAT) in human lymphocytes, which in turn suppresses the proliferation of T-cells, key players in delayed-type hypersensitivity reactions[6]. This inhibition of NFAT provides a specific mechanism for the immunosuppressive and anti-inflammatory effects of this compound. While direct inhibition of the NF-κB and MAPK pathways by the specific triterpenes from Cayaponia tayuya has not been explicitly detailed, the downstream inhibition of iNOS, COX-2, TNF-α, and IL-1β strongly suggests an upstream regulatory role on these major inflammatory signaling pathways.
Figure 2: Proposed anti-inflammatory signaling pathway of triterpenes.
Experimental Protocols for Biological Assays
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation.
-
Animals : Male Wistar rats or Swiss mice are used.
-
Procedure : a. A 1% solution of carrageenan in saline is prepared. b. The test compound (e.g., 23,24-dihydrocucurbitacin B) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). c. After a set time (e.g., 1 hour), 0.1 mL of the carrageenan solution is injected into the subplantar region of the right hind paw. d. The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. e. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
TPA-Induced Ear Edema
This model is used to evaluate topical anti-inflammatory activity.
-
Animals : Male Swiss mice are used.
-
Procedure : a. A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is prepared. b. The test compound (e.g., cucurbitacin R) is applied topically to the inner and outer surfaces of the right ear. c. After a short interval (e.g., 30 minutes), the TPA solution is applied to the same ear. d. After a specified time (e.g., 4 hours), the mice are euthanized, and a circular section of both the right (treated) and left (control) ears is removed using a punch. e. The ear punches are weighed, and the difference in weight between the right and left ear punches is taken as a measure of the edema. f. The percentage of inhibition of edema is calculated by comparing the edema in the treated group with the vehicle control group.
Western Blot for iNOS and COX-2 Expression
This in vitro assay determines the effect of the compounds on the protein expression of key inflammatory enzymes.
-
Cell Culture : Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Procedure : a. Cells are pre-treated with various concentrations of the test compound for a specific duration. b. Inflammation is induced by adding an inflammatory stimulus like lipopolysaccharide (LPS). c. After incubation, the cells are lysed, and the total protein concentration is determined. d. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. e. The membrane is blocked and then incubated with primary antibodies specific for iNOS and COX-2. f. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). g. The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
ELISA for TNF-α and IL-1β Production
This assay quantifies the levels of pro-inflammatory cytokines in cell culture supernatants or biological fluids.
-
Sample Collection : Supernatants from cell cultures (e.g., lymphocytes or macrophages) treated with the test compounds and an inflammatory stimulus are collected.
-
Procedure : a. An ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-1β) is used. b. Standards and samples are added to the wells and incubated. c. After washing, a detection antibody conjugated to an enzyme is added. d. A substrate solution is then added, which reacts with the enzyme to produce a color change. e. The reaction is stopped, and the absorbance is measured at a specific wavelength. f. The concentration of the cytokine in the samples is determined by comparison with a standard curve.
Conclusion
The triterpenoids 23,24-dihydrocucurbitacin B and cucurbitacin R, isolated from the roots of Cayaponia tayuya, demonstrate significant anti-inflammatory properties. Their mechanism of action involves the suppression of key pro-inflammatory enzymes (iNOS and COX-2) and cytokines (TNF-α and IL-1β), at least in part, through the inhibition of the NFAT signaling pathway. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of these natural compounds. Further investigation into their effects on other inflammatory signaling pathways, such as NF-κB and MAPKs, will provide a more complete understanding of their anti-inflammatory profile.
References
- 1. Anti-inflammatory activity of two cucurbitacins isolated from Cayaponia tayuya roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrocucurbitacin B, isolated from Cayaponia tayuya, reduces damage in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of flavonoids from Cayaponia tayuya roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dihydrocucurbitacin B: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocucurbitacin B, a tetracyclic triterpenoid compound, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the anticancer and anti-inflammatory properties of this compound. It summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer mechanism is primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell growth and proliferation.
Quantitative Cytotoxicity Data
The inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. These values highlight its potent and selective anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 40 | |
| C4-1 | Human Cervical Cancer | 40 | |
| Other Cervical Lines | Human Cervical Cancer | 40-60 | |
| A549 | Human Lung Carcinoma | - | |
| C8166 | Human T-cell Leukemia | - | |
| Normal fR-2 Cells | Normal Fibroblast | 125 | |
| HCerEpiCs | Normal Cervical Epithelial | 125 |
Experimental Protocols for Anticancer Activity Assessment
This protocol is used to assess the cytotoxic potential of this compound.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at a density of 1 × 10^6 cells/well and incubate for 12 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0 to 200 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (2.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 500 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using an ELISA plate reader.
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat HeLa cells with this compound (e.g., 0, 20, 40, 80 µM) for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
This protocol is used to investigate the effect of this compound on key signaling proteins.
-
Protein Extraction: Lyse treated and untreated HeLa cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
This compound exerts its anticancer effects in part by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation. By downregulating the phosphorylation and expression of key components of this pathway, this compound leads to decreased cancer cell viability and induction of apoptosis.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the suppression of lymphocyte proliferation and the reduction of pro-inflammatory mediators.
Key Anti-inflammatory Effects
-
Inhibition of Nuclear Factor of Activated T-cells (NFAT).[1]
-
Suppression of lymphocyte proliferation.[1]
-
Reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in lymphocytes.[2]
-
Inhibition of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2]
Experimental Protocol for Anti-inflammatory Activity Assessment
This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound.
-
Induction of Arthritis: Induce arthritis in Lewis rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.[2]
-
Treatment: Orally administer this compound (e.g., 1 mg/kg daily) for a specified period (e.g., 1 week) starting from the onset of arthritis.[2]
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in each paw based on erythema and swelling.
-
Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer.
-
-
Biochemical Analysis: At the end of the study, collect blood and tissues to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (iNOS, COX-2) using ELISA and Western blotting, respectively.[2]
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory action of this compound involves the inhibition of the NFAT signaling pathway, which is a key regulator of T-cell activation and cytokine production.[1] By inhibiting NFAT, this compound suppresses the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-1β, thereby reducing the inflammatory response.
Conclusion
This compound exhibits promising anticancer and anti-inflammatory activities, supported by a growing body of scientific evidence. Its mechanisms of action, involving the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NFAT, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. Further studies are warranted to elucidate its detailed molecular targets and to optimize its efficacy and safety for potential clinical applications.
References
Dihydrocucurbitacin B: A Potent Inhibitor of Nuclear Factor of Activated T-Cells (NFAT)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydrocucurbitacin B, a tetracyclic triterpenoid isolated from plants of the Cucurbitaceae family, has emerged as a significant subject of interest in immunology and oncology due to its potent inhibitory effects on the Nuclear Factor of Activated T-cells (NFAT).[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound.
Mechanism of Action: Inhibition of the NFAT Signaling Pathway
The primary mechanism by which this compound exerts its immunosuppressive and anti-proliferative effects is through the inhibition of the NFAT signaling pathway.[1] In resting T-cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal and leading to its translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of a wide array of genes crucial for T-cell activation, proliferation, and cytokine production.
This compound disrupts this cascade by selectively inhibiting NFAT, thereby preventing its nuclear translocation and subsequent transcriptional activity.[1] This leads to a downstream suppression of T-lymphocyte proliferation and a reduction in the production of key cytokines.[1]
Quantitative Data
The inhibitory effects of this compound have been quantified in various studies. The following tables summarize the key cytotoxic and anti-proliferative data.
Table 1: IC50 Values for this compound Cytotoxicity
| Cell Line | Assay Type | Incubation Time | IC50 Value |
| Human T-lymphocytes | Proliferation Assay (PHA-stimulated) | Not Specified | 1.48 µM[1] |
| A549 (Human Lung Carcinoma) | MTT Assay | 48 hours | 19.91 µM |
| A549 (Human Lung Carcinoma) | MTT Assay | 72 hours | 12.09 µM |
| HeLa (Human Cervical Cancer) | MTT Assay | Not Specified | 40-60 µM[3] |
| Normal Epithelial (fR2, HCerEpiC) | MTT Assay | Not Specified | 125 µM[3] |
Table 2: Effect of this compound on T-Lymphocyte Proliferation and Cell Cycle
| Treatment | Effect |
| 2.5 µM this compound | 100% inhibition of phytohemagglutinin-stimulated cell proliferation[4] |
| This compound | Halts the cell cycle in the G0 phase[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: NFAT Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an NFAT Luciferase Reporter Assay.
Caption: Workflow for Western Blot analysis of NFAT nuclear translocation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as an NFAT inhibitor.
Lymphocyte Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of activated T-lymphocytes.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors by Ficoll density gradient centrifugation. T-lymphocytes are then purified from PBMCs.
-
Stimulation: T-lymphocytes are stimulated with a mitogen, such as phytohemagglutinin (PHA), at a concentration of 5 µg/mL to induce proliferation.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (typically in the range of 0.1 to 10 µM). A vehicle control (DMSO alone) is also included.
-
Incubation: The cells are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement: Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the incorporation of [³H]thymidine.
-
Data Analysis: The absorbance or radioactivity is measured, and the percentage of inhibition is calculated relative to the stimulated, untreated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.
NFAT Luciferase Reporter Assay
This assay provides a quantitative measure of NFAT transcriptional activity.
-
Cell Line: Jurkat cells, a human T-lymphocyte cell line, are commonly used.
-
Transfection: Jurkat cells are transiently or stably transfected with a luciferase reporter plasmid containing multiple copies of the NFAT-responsive element upstream of the luciferase gene. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.
-
Cell Seeding: Transfected cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ to 2 x 10⁵ cells per well.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Stimulation: NFAT activation is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM).
-
Incubation: Cells are incubated for 6-8 hours post-stimulation.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The results are expressed as a percentage of the activity in stimulated, untreated cells.
Western Blot for NFAT Nuclear Translocation
This method visualizes the inhibition of NFAT movement from the cytoplasm to the nucleus.
-
Cell Treatment: Jurkat cells or primary T-lymphocytes are treated with this compound at desired concentrations for a specified time (e.g., 1 hour) before stimulation with an activating agent (e.g., PHA or PMA/ionomycin).
-
Cell Fractionation: After stimulation, cells are harvested, and cytoplasmic and nuclear protein fractions are isolated using a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from the cytoplasmic and nuclear fractions are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for NFAT. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The presence of NFAT in the nuclear fraction of stimulated cells and its absence or reduction in the nuclear fraction of this compound-treated cells indicates inhibition of nuclear translocation. Loading controls such as β-actin (for cytoplasmic fraction) and Lamin B1 (for nuclear fraction) should be used to ensure equal loading.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the DNA-binding activity of NFAT.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from T-lymphocytes treated with or without this compound and subsequently stimulated.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus NFAT binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or detected using a chemiluminescent or colorimetric method (for non-radioactive probes). A decrease in the intensity of the shifted band corresponding to the NFAT-DNA complex in the lanes with extracts from this compound-treated cells indicates inhibition of NFAT DNA-binding activity.
Calcineurin Phosphatase Activity Assay
This assay can determine if this compound directly inhibits the enzymatic activity of calcineurin.
-
Reagents: Recombinant calcineurin, a specific phosphopeptide substrate (e.g., RII phosphopeptide), and a malachite green-based phosphate detection solution are required.
-
Assay Procedure: The assay is typically performed in a 96-well plate. Recombinant calcineurin is incubated with this compound at various concentrations in a reaction buffer containing calmodulin and Ca²⁺.
-
Reaction Initiation: The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.
-
Incubation: The reaction is allowed to proceed for a set time at 30°C or 37°C.
-
Phosphate Detection: The reaction is stopped, and the amount of free phosphate released is quantified by adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: A standard curve using known concentrations of phosphate is used to determine the amount of phosphate released. The inhibitory activity of this compound is calculated as a percentage of the activity of the untreated control. Known calcineurin inhibitors like Cyclosporin A or FK506 can be used as positive controls.
Conclusion
This compound is a potent inhibitor of the NFAT signaling pathway, primarily by preventing the nuclear translocation of NFAT. This mechanism underlies its observed immunosuppressive and anti-proliferative activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in immune-related disorders and cancer. The provided workflows and pathway diagrams serve as valuable visual aids for understanding its mechanism of action and for designing future experiments. Further investigation, particularly regarding its direct interaction with components of the NFAT pathway and its in vivo efficacy and safety, is warranted to fully elucidate its potential as a novel therapeutic agent.
References
The Dual Role of Dihydrocucurbitacin B in Oncology: A Technical Overview of Apoptosis Induction and Cell Cycle Arrest
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anticancer properties of Dihydrocucurbitacin B, a naturally occurring triterpenoid. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its role in inducing apoptosis and mediating cell cycle arrest in cancer cells.
Abstract
This compound (DHCB), a derivative of the well-studied Cucurbitacin B, has emerged as a potent agent in oncology research. Exhibiting significant cytotoxic effects against various cancer cell lines, its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the halting of cell proliferation through cell cycle arrest. This guide synthesizes the current understanding of DHCB's molecular targets and signaling pathways, presents quantitative data from key studies in a structured format, details common experimental protocols for its investigation, and provides visual representations of its mechanistic action.
Introduction
Cucurbitacins, a class of tetracyclic triterpenoids found in plants of the Cucurbitaceae family, have long been recognized for their diverse biological activities, including potent anti-inflammatory and anticancer effects.[1][2] 23,24-Dihydrocucurbitacin B, a naturally occurring analogue, has demonstrated significant antiproliferative and pro-apoptotic activities across a range of cancer cell types.[1][3] Its ability to selectively target cancer cells while exhibiting lower cytotoxicity towards normal cells makes it a promising candidate for further therapeutic development.[3] This document elucidates the core molecular pathways modulated by this compound, focusing on its dual role in promoting apoptosis and inducing cell cycle arrest.
Induction of Apoptosis
This compound orchestrates apoptosis through a multi-faceted approach, primarily by inducing oxidative stress and modulating key signaling pathways that regulate programmed cell death.
Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction
A primary mechanism by which this compound initiates apoptosis is through the generation of intracellular reactive oxygen species (ROS).[3] Increased ROS levels lead to oxidative stress, which in turn triggers the disruption of the mitochondrial membrane potential (ΔΨm).[3] This depolarization of the mitochondrial membrane is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. In HeLa cervical cancer cells, treatment with this compound resulted in a significant, dose-dependent increase in intracellular ROS levels, ranging from 70% to 260% compared to untreated cells.[3]
Modulation of Apoptotic Signaling Pathways
PI3K/Akt/mTOR Pathway: this compound has been shown to significantly downregulate the expression of key proteins in the PI3K/Akt/mTOR signaling cascade.[3] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting the phosphorylation and expression of PI3K, Akt, and mTOR, this compound effectively dismantles a critical pro-survival signaling network within cancer cells.[3]
JAK/STAT Pathway: While much of the research on direct JAK/STAT inhibition focuses on the broader family of cucurbitacins, particularly Cucurbitacin B, the downstream effects are highly relevant to the apoptotic activity of this compound.[1][4] Cucurbitacins are known to inhibit the Janus kinase (JAK)-mediated activation of the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][4][5] Constitutive activation of STAT3 is a hallmark of many cancers and is responsible for the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][6] Inhibition of this pathway by cucurbitacins leads to the downregulation of these anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis.[5][6]
Bcl-2 Family Proteins: The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[6] Cucurbitacin B, a close structural relative of this compound, has been demonstrated to upregulate the expression of pro-apoptotic proteins like Bax and Bad while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5][6] This shift in the Bax/Bcl-2 ratio is a key determinant in the induction of mitochondria-mediated apoptosis.
Caspase Activation: The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. This compound and related cucurbitacins have been shown to trigger the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[6][7] Caspase-9 is activated following the release of cytochrome c from the mitochondria as part of the intrinsic pathway, while caspase-8 is associated with the extrinsic (death receptor) pathway. The activation of caspase-3 leads to the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis.[5][7]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M checkpoint.[3]
G2/M Phase Arrest
Treatment of cancer cells with this compound leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle.[3] In HeLa cells, for instance, a marked increase in the G2 population was observed at concentrations ranging from 20 to 80 µM.[3] This arrest prevents cells from entering mitosis, thereby inhibiting their division and proliferation. This effect is consistent with findings for other cucurbitacins, which are also known to induce G2/M arrest.[1]
Regulation of Cell Cycle-Associated Proteins
The arrest at the G2/M checkpoint is mediated by the modulation of key cell cycle regulatory proteins. While specific data on this compound's effect on all cell cycle regulators is still emerging, studies on related compounds like Cucurbitacin B show a significant downregulation of Cyclin B1.[5][8] Cyclin B1, in complex with cyclin-dependent kinase 1 (CDK1), forms the mitosis-promoting factor (MPF), which is essential for the G2 to M transition. By downregulating Cyclin B1, cucurbitacins effectively block the activity of MPF, leading to cell cycle arrest at the G2/M phase.[5] Furthermore, the inhibition of signaling pathways like PI3K/Akt/mTOR and JAK/STAT by this compound and its congeners also contributes to cell cycle dysregulation, as these pathways are known to influence the expression and activity of various cell cycle proteins.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound and the closely related Cucurbitacin B.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | 40 µM | [3] |
| C4-1 | Cervical Cancer | 40 µM | [3] |
| C33A | Cervical Cancer | ~40-60 µM | [3] |
| ME-180 | Cervical Cancer | ~40-60 µM | [3] |
| fR2 (normal) | Cervical Epithelial | 125 µM | [3] |
| HCerEpiC (normal) | Cervical Epithelial | 125 µM | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | Concentration (µM) | % of Cells in G2/M Phase | Reference |
| Control | 0 | Baseline | [3] |
| This compound | 20 | Slightly Increased | [3] |
| This compound | 40 | Moderately Increased | [3] |
| This compound | 80 | Highly Increased | [3] |
Table 3: Effect of this compound on ROS Production in HeLa Cells
| Treatment | Concentration (µM) | Increase in ROS Levels (%) | Reference |
| This compound | 20 | ~70 | [3] |
| This compound | 40 | ~150 | [3] |
| This compound | 80 | ~260 | [3] |
Table 4: Effects of Cucurbitacin B on Apoptotic and Cell Cycle Proteins
| Protein | Effect | Cancer Cell Line(s) | Reference |
| p-STAT3 | Downregulated | U-2 OS, A549 | [5][6] |
| p-JAK2 | Downregulated | U-2 OS | [6] |
| Bcl-2 | Downregulated | U-2 OS, A549 | [5][6] |
| Bcl-xL | Downregulated | U-2 OS | [6] |
| Bax | Upregulated | U-2 OS | [6] |
| Bad | Upregulated | U-2 OS | [6] |
| Caspase-3 | Activated/Upregulated | U-2 OS | [6] |
| Caspase-8 | Activated/Upregulated | U-2 OS | [6] |
| Caspase-9 | Activated/Upregulated | U-2 OS | [6] |
| Cyclin B1 | Downregulated | A549 | [5] |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells (e.g., 1x10^6 cells/well) in 96-well plates and allow them to adhere for 12 hours.
-
Treat cells with various concentrations of this compound (e.g., 0-200 µM) for a specified duration (e.g., 24 hours).
-
Add 20 µl of MTT solution (2.5 mg/ml) to each well and incubate for an appropriate time.
-
Remove the medium and add 500 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]
-
Apoptosis Detection (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Procedure:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, Bcl-2, Cyclin B1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound induced apoptosis signaling pathways.
Caption: this compound induced G2/M cell cycle arrest.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound demonstrates significant potential as an anticancer agent through its dual action of inducing apoptosis and causing cell cycle arrest. Its ability to generate ROS, disrupt mitochondrial function, and inhibit critical pro-survival signaling pathways like PI3K/Akt/mTOR and JAK/STAT culminates in the activation of the apoptotic cascade. Concurrently, its modulation of cell cycle regulatory proteins leads to a halt in cell proliferation at the G2/M checkpoint. The data presented in this guide underscores the potent and multi-targeted nature of this compound. Further in-depth studies, including in vivo models, are warranted to fully elucidate its therapeutic potential and to pave the way for its potential clinical application in cancer therapy. The lower toxicity profile against normal cells, as indicated in preliminary studies, further enhances its appeal as a candidate for drug development.[3]
References
- 1. phcogrev.com [phcogrev.com]
- 2. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Anti-Inflammatory Potential of Dihydrocucurbitacin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocucurbitacin B, a tetracyclic triterpenoid compound, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth analysis of the current scientific understanding of this compound as a potent anti-inflammatory agent. It details its mechanisms of action, focusing on the modulation of key signaling pathways, and provides a compilation of experimental protocols for its investigation. Quantitative data from various studies are summarized to offer a comparative perspective on its efficacy. This document aims to serve as a comprehensive resource for researchers and professionals in the field of inflammation and drug development, facilitating further exploration of this compound's therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound, a natural compound isolated from plants of the Cucurbitaceae family, has emerged as a promising candidate. It has been shown to mitigate inflammatory responses by targeting key molecular pathways involved in the inflammatory cascade. This guide synthesizes the available scientific literature to provide a detailed overview of its anti-inflammatory properties.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.
Inhibition of Pro-Inflammatory Enzymes and Cytokines
This compound has been shown to significantly reduce the expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][2][3][4] These enzymes are critical in the synthesis of prostaglandins and nitric oxide, respectively, which are potent mediators of inflammation.
Furthermore, the compound effectively decreases the production of a wide range of pro-inflammatory cytokines. Studies have reported a reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-4 (IL-4), and Interleukin-6 (IL-6) in various experimental models.[1][2][5]
Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound are underpinned by its ability to interfere with crucial intracellular signaling cascades that regulate the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been suggested to inhibit the activation of NF-κB.[6] This inhibition likely prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical route for cytokine signaling. While direct evidence for this compound is still emerging, related cucurbitacins are known to inhibit this pathway.[7][8][9][10][11] It is plausible that this compound also interferes with the phosphorylation of JAKs and STATs, thereby blocking the downstream signaling of various pro-inflammatory cytokines.
This compound has been found to selectively inhibit the Nuclear Factor of Activated T cells (NFAT).[5] This action is significant as it suppresses the proliferation of T lymphocytes, which are key players in delayed-type hypersensitivity and other T-cell-mediated inflammatory responses.[5][12] The inhibition of NFAT by this compound occurs without affecting calcium influx, suggesting a specific interaction with the NFAT signaling cascade.[5]
Studies on other cucurbitacins suggest a potential role for the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway in their anti-inflammatory and anti-cancer effects.[13][14][15][16][17][18][19][20] While direct evidence for this compound is limited, its structural similarity to other active cucurbitacins suggests that it may also modulate this pathway, which is known to be involved in cell survival, proliferation, and inflammation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Type | Parameter Measured | Result | Reference |
| Lymphocyte Proliferation | Phytohemagglutinin-stimulated human T lymphocytes | IC₅₀ | 1.48 µM | [5] |
| Cell Cycle Arrest | Human T lymphocytes | Cyclin Expression | Inhibition of cyclins A₁, B₁, D₂, and E₁ at 2.5 µM | [12] |
| Cytokine Production | Human T lymphocytes | IL-2, IL-4, IL-10, IFN-γ | Reduction | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Species | Treatment | Effect | Reference |
| Adjuvant-Induced Arthritis | Lewis Rats | 1 mg/kg, orally, daily for 1 week | Reduced swelling, bone and tissue damage; decreased cell infiltration; reduced expression of iNOS and COX-2; decreased TNF-α and IL-1β in lymphocytes | [2][21][22] |
| Oxazolone-Induced Delayed-Type Hypersensitivity | Mice | Not specified | Reduced edema and cell infiltration; reduced IL-1β, IL-4, and TNF-α in inflamed tissues | [5] |
| Dinitrofluorobenzene-Induced Delayed-Type Hypersensitivity | Mice | Not specified | Inhibited inflammatory reactions | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.
In Vivo Models
Protocol:
-
Animals: Use susceptible rat strains, such as Lewis rats.
-
Induction: Prepare a suspension of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (Complete Freund's Adjuvant - CFA) at a concentration of 10 mg/mL.[1][2][3] Inject 0.05-0.1 mL of the CFA suspension subcutaneously into the plantar surface of the right hind paw or at the base of the tail of the rats.[3][13]
-
Treatment: Begin oral administration of this compound at the desired dose (e.g., 1 mg/kg) on the day of adjuvant injection and continue for the duration of the experiment (e.g., 14-21 days).[21]
-
Assessment:
-
Clinical Scoring: Monitor the severity of arthritis daily or on alternate days by measuring the paw volume using a plethysmometer and assigning an arthritis score based on erythema, swelling, and ankylosis of the joints.
-
Histopathology: At the end of the experiment, collect the ankle joints, fix them in formalin, decalcify, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and cartilage and bone erosion.[13]
-
Biomarker Analysis: Collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β) using ELISA.[23][24][25] Analyze joint tissues for the expression of iNOS and COX-2 using immunohistochemistry or Western blotting.[21]
-
Protocol:
-
Animals: Use a suitable mouse strain, such as BALB/c or C57BL/6.
-
Sensitization (Day 0): Shave the abdominal skin of the mice. Apply a solution of a sensitizing agent, such as 0.5% oxazolone or 0.5% 2,4-dinitrofluorobenzene (DNFB) in a vehicle like acetone/olive oil, to the shaved abdomen.[9][12][26][27][28][29]
-
Challenge (Day 5-7): Apply a lower concentration of the same sensitizing agent (e.g., 1% oxazolone or 0.2% DNFB) to the dorsal and ventral surfaces of one ear. The contralateral ear receives the vehicle alone as a control.
-
Treatment: Administer this compound (e.g., intraperitoneally or orally) at a specified time before or after the challenge.
-
Assessment (24-48 hours post-challenge):
-
Ear Swelling: Measure the thickness of both ears using a digital caliper. The difference in thickness between the challenged and unchallenged ear represents the DTH response.[12]
-
Histology: Collect ear tissue, fix, and process for H&E staining to visualize edema and cellular infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-4, TNF-α) by ELISA.[23][24][25]
-
In Vitro Assays
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation and Treatment: Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Add a mitogen, such as Phytohemagglutinin (PHA) at a concentration of 5 µg/mL, to stimulate proliferation.[30][31][32][33] Concurrently, treat the cells with various concentrations of this compound.
-
Proliferation Measurement: After 48-72 hours of incubation, add [³H]-thymidine to each well and incubate for another 18-24 hours.[30][34] Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine using a scintillation counter. The reduction in counts per minute (CPM) in treated wells compared to the stimulated control indicates the inhibition of proliferation.
Protocol:
-
Cell Lysis: Treat macrophages (e.g., RAW 264.7) or other relevant cell types with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound. After the desired incubation time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][35]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.[36][37][38]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
Protocol:
-
Sample Collection: Collect cell culture supernatants or serum from in vivo experiments.
-
ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.[23][24]
-
Wash the plate and block with a blocking buffer.[5]
-
Add standards and samples to the wells and incubate.[23]
-
Wash the plate and add a biotinylated detection antibody.[24]
-
Wash and add streptavidin-HRP.[23]
-
Wash and add a TMB substrate solution. Stop the reaction with a stop solution.[5][23]
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[6][24]
Conclusion and Future Directions
This compound has consistently demonstrated robust anti-inflammatory properties in a variety of preclinical models. Its ability to suppress the production of key inflammatory mediators and modulate critical signaling pathways, including NF-κB and NFAT, highlights its potential as a therapeutic agent for inflammatory diseases. The data summarized in this guide provide a strong foundation for its further development.
Future research should focus on elucidating the precise molecular targets of this compound and further exploring its effects on the JAK/STAT and PI3K/Akt/mTOR pathways. More comprehensive in vivo studies are warranted to evaluate its efficacy and safety in a broader range of inflammatory disease models. Additionally, pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability and optimal dosing regimens for potential clinical applications. The detailed protocols provided herein offer a standardized framework for conducting such investigations, paving the way for the potential translation of this compound from a promising natural compound to a novel anti-inflammatory therapeutic.
References
- 1. chondrex.com [chondrex.com]
- 2. maokangbio.com [maokangbio.com]
- 3. Adjuvant-Induced Arthritis Model [chondrex.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. h-h-c.com [h-h-c.com]
- 7. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 9. Delayed Type Hypersensitivity (DTH) Studies | Comparative Biosciences, inc [compbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Extended DNFB-induced contact hypersensitivity models display characteristics of chronic inflammatory dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. inotiv.com [inotiv.com]
- 14. Cucurbitacin B inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) in NSCLC through regulating ROS and PI3K/Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cucurbitacin B inhibits HIF-1α and attenuates non-small cell lung cancer via ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance [mdpi.com]
- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 21. This compound, isolated from Cayaponia tayuya, reduces damage in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. researchgate.net [researchgate.net]
- 27. ime.fraunhofer.de [ime.fraunhofer.de]
- 28. criver.com [criver.com]
- 29. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 30. hanc.info [hanc.info]
- 31. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 32. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
- 33. Lymphocyte Proliferation to Mitogens, Blood (LPMGF) [marshfieldlabs.org]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. dovepress.com [dovepress.com]
- 36. researchgate.net [researchgate.net]
- 37. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 38. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrocucurbitacin B and its Analogs in Cervical Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the research concerning Dihydrocucurbitacin B and related cucurbitacin compounds in the context of cervical cancer. It summarizes key findings on their mechanisms of action, presents available quantitative data, details common experimental protocols, and visualizes the cellular pathways involved.
Critical Advisory: Retraction of Key this compound Study
It is imperative for researchers to be aware that the primary study investigating the anticancer activity of 23,24-dihydrocucurbitacin B specifically in HeLa human cervical cancer cells, "Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest," published in Experimental and Therapeutic Medicine in 2018, has been retracted [1]. The retraction was issued due to a lack of confidence in the originality and authenticity of the data, as several figures appeared to be identical to data in other publications by different authors[1].
Overview of Cucurbitacins in Cancer Research
Cucurbitacins are a class of highly oxidized tetracyclic triterpenoids, predominantly found in plants of the Cucurbitaceae family[2]. Various cucurbitacins, including this compound, Cucurbitacin B, D, E, and I, have demonstrated significant antiproliferative and anticancer activities across numerous cancer cell lines[2][3]. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase[2]. Key signaling pathways modulated by these compounds include the JAK/STAT and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation and survival[4][5][6].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (from the retracted study) and other relevant cucurbitacins.
Table 1: Cytotoxicity of 23,24-Dihydrocucurbitacin B (Data from Retracted Study)
| Cell Line | Type | IC50 Value (µM) | Notes |
| HeLa | Human Cervical Cancer | 40 | Data is from a retracted publication and should be considered unreliable.[7][8] |
| C4-1 | Human Cervical Cancer | 40 | Data is from a retracted publication and should be considered unreliable.[7] |
| ME-180 | Human Cervical Cancer | ~40-60 | Data is from a retracted publication and should be considered unreliable.[7][8] |
| SiHa | Human Cervical Cancer | ~40-60 | Data is from a retracted publication and should be considered unreliable.[7][8] |
| fR-2 / HCerEpiC | Normal Epithelial Cells | 125 | Data is from a retracted publication and should be considered unreliable.[7][8] |
| Disclaimer: The data in this table is sourced from a retracted scientific paper. Its accuracy and reliability are unverified. |
Table 2: Cytotoxicity of Other Cucurbitacins in Cervical and Other Cancer Cells
| Compound | Cell Line(s) | Cancer Type | IC50 Value | Notes |
| Cucurbitacin D | CaSki | Cervical Cancer | 400 nM | Exhibited potent, dose-dependent inhibition of cell viability.[9] |
| Cucurbitacin D | SiHa | Cervical Cancer | 250 nM | Showed strong inhibition of cell growth and viability.[9] |
| Cucurbitacin IIb | HeLa | Cervical Cancer | 7.3 µM | Treatment for 24h significantly inhibited proliferation.[4][5] |
| Cucurbitacin I | JSI-124 | - | 5-10 µM | Used as a JAK/STAT3 inhibitor in cervical cancer cells.[10] |
Core Mechanisms of Action & Signaling Pathways
Cucurbitacins exert their anticancer effects by targeting fundamental cellular processes required for tumor growth and survival.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism is the induction of apoptosis. In the retracted study, this compound was reported to cause a dose-dependent increase in apoptotic HeLa cells, observed via DAPI staining and flow cytometry[7]. This was associated with the generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, key events in the intrinsic apoptosis pathway[7].
Similarly, other cucurbitacins are well-documented apoptosis inducers. Cucurbitacin D induces apoptosis in SiHa and CaSki cervical cancer cells, confirmed by Annexin V staining and cleavage of PARP protein[11]. Cucurbitacin E has been shown to induce apoptosis in HeLa and CaSki cells through the upregulation of death receptor 5 (DR5)[12].
Cell cycle arrest, particularly at the G2/M checkpoint, is another hallmark of cucurbitacin activity. This prevents cancer cells from dividing and proliferating[2][7]. The retracted paper claimed this compound caused G2/M arrest in HeLa cells[7][8].
Inhibition of Key Signaling Pathways
Cucurbitacins are potent inhibitors of critical oncogenic signaling pathways.
This pathway is central to cell growth, proliferation, and survival. The retracted study on this compound reported that the compound decreased the expression of key proteins in this cascade, including mTOR, p-mTOR, PI3K, and p-Akt, in a dose-dependent manner in HeLa cells[7].
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3, is frequently overactive in cervical and other cancers, promoting cell proliferation and survival[4]. Several cucurbitacins are potent inhibitors of this pathway. Cucurbitacin D, for instance, inhibits the phosphorylation of STAT3 at both Ser727 and Tyr705 residues in cervical cancer cells[9]. Cucurbitacins B, E, and I have been shown to inhibit the activation of both JAK2 and STAT3[4][5].
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in research on the anticancer mechanism of the natural compound cucurbitacin from Cucurbitaceae plants: a review | PDF [slideshare.net]
- 7. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stat3 activation in human endometrial and cervical cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inducement of apoptosis by cucurbitacin E, a tetracyclic triterpenes, through death receptor 5 in human cervical cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Screening of Dihydrocucurbitacin B Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocucurbitacin B, a tetracyclic triterpenoid compound, has emerged as a molecule of interest in oncology research. As a derivative of the more widely studied Cucurbitacin B, it exhibits significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the initial screening of this compound's cytotoxic properties, detailing its impact on cell viability, apoptosis, and cell cycle progression. The guide also outlines the key signaling pathways involved and provides detailed experimental protocols for the methodologies cited, aiming to equip researchers with the foundational knowledge required for further investigation of this potent anti-cancer agent.
Data Presentation: Cytotoxicity of this compound
The initial screening of this compound's cytotoxicity is crucial for determining its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 40 | [1] |
| C4-1 | Cervical Cancer | 40 | [1] |
| SiHa | Cervical Cancer | ~50-60 | [1] |
| CaSki | Cervical Cancer | ~50-60 | [1] |
| fR-2 (normal) | Epithelial | 125 | [1] |
| HCerEpiC (normal) | Epithelial | 125 | [1] |
Table 1: IC50 Values of this compound in Various Cell Lines. This table summarizes the reported IC50 values of this compound in several human cervical cancer cell lines and non-cancerous epithelial cell lines after a 24-hour treatment period, as determined by the MTT assay. The higher IC50 values in normal cell lines suggest a degree of selectivity for cancer cells[1].
Core Mechanisms of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells. This compound has been shown to induce apoptosis in a dose-dependent manner.
| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) | Citation |
| HeLa | 20 | Increased | [1] |
| HeLa | 40 | Significantly Increased | [1] |
| HeLa | 80 | Highly Significantly Increased | [1] |
Table 2: Apoptosis Induction by this compound in HeLa Cells. This table illustrates the dose-dependent increase in the percentage of apoptotic HeLa cells following a 24-hour treatment with this compound, as determined by Annexin V-FITC/PI staining and flow cytometry[1].
Cell Cycle Arrest
Disruption of the cell cycle is another key strategy for inhibiting cancer cell proliferation. This compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.
| Cell Line | Treatment Concentration (µM) | Effect on G2/M Phase | Citation |
| HeLa | 20 | Slight Increase | [1] |
| HeLa | 40 | Moderate Increase | [1] |
| HeLa | 80 | High Increase | [1] |
Table 3: G2/M Phase Cell Cycle Arrest Induced by this compound in HeLa Cells. This table shows the dose-dependent accumulation of HeLa cells in the G2/M phase of the cell cycle after 24 hours of exposure to this compound, as measured by flow cytometry[1].
Signaling Pathways Modulated by this compound
The cytotoxic effects of this compound are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. This compound has been shown to inhibit this pathway in HeLa cells, leading to decreased cell viability[1]. Western blot analysis has revealed a dose-dependent downregulation of mTOR and its phosphorylated form (p-mTOR) in cells treated with this compound[1].
Figure 1: this compound Inhibition of the PI3K/Akt/mTOR Pathway. This diagram illustrates the inhibitory effect of this compound on mTOR, a key component of the PI3K/Akt/mTOR signaling pathway, which ultimately leads to decreased cell proliferation and survival, and the induction of apoptosis.
JAK/STAT Pathway
While direct evidence for this compound is still emerging, the closely related compound Cucurbitacin B is a known inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is often constitutively active in cancer cells and plays a critical role in their proliferation and survival. Inhibition of the JAK/STAT pathway by cucurbitacins leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the induction of apoptosis.
Figure 2: Postulated Inhibition of the JAK/STAT Pathway by this compound. Based on the known effects of related cucurbitacins, this diagram shows the potential mechanism of this compound in inhibiting the JAK/STAT signaling pathway, leading to reduced expression of survival genes and subsequent inhibition of cell proliferation.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: MTT Assay Experimental Workflow. A flowchart outlining the key steps involved in performing an MTT assay to determine cell viability after treatment with this compound.
DAPI Staining for Apoptosis Detection
DAPI (4',6-diamidino-2-phenyl-indole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed and fragmented nuclei.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI staining solution (1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound for the desired time.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
DAPI Staining: Wash the cells twice with PBS and incubate with DAPI staining solution for 5 minutes in the dark.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The initial screening of this compound reveals its potent cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis and G2/M cell cycle arrest. Its mechanism of action appears to involve the inhibition of critical cell survival pathways such as the PI3K/Akt/mTOR and potentially the JAK/STAT pathways. The provided experimental protocols offer a standardized approach for researchers to further investigate the anti-cancer properties of this promising compound. Future studies should focus on expanding the panel of cancer cell lines tested, elucidating the detailed molecular mechanisms of action, and evaluating its efficacy and safety in preclinical in vivo models. This comprehensive initial assessment is a critical step in the drug development pipeline and provides a strong rationale for the continued exploration of this compound as a potential therapeutic agent for cancer treatment.
References
Methodological & Application
Isolating Dihydrocucurbitacin B: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the isolation and purification of Dihydrocucurbitacin B, a potent triterpenoid compound, from plant material. The methodologies outlined are intended for researchers, scientists, and professionals in drug development. This protocol covers extraction, purification, and quantification techniques, and includes diagrams of the experimental workflow and relevant signaling pathways.
Introduction
This compound is a tetracyclic triterpenoid belonging to the cucurbitacin family, known for its wide range of biological activities, including anti-inflammatory and potential anticancer properties. This compound can be isolated from various plant sources, most notably from the family Cucurbitaceae, including species such as Trichosanthes kirilowii and Cayaponia tayuya. The isolation and purification of this compound are crucial for its further investigation in preclinical and clinical studies. This protocol details a robust method for obtaining high-purity this compound.
Experimental Protocols
This section outlines the step-by-step methodology for the isolation and purification of this compound from plant material.
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material (e.g., roots of Cayaponia tayuya or tubers of Trichosanthes kirilowii). Ensure proper botanical identification of the plant species.
-
Washing and Drying: Thoroughly wash the collected plant material with water to remove soil and other contaminants. Subsequently, air-dry the material in a well-ventilated area or use a plant dryer at a controlled temperature (not exceeding 40°C) to prevent degradation of the active compounds.
-
Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: Methanol or ethanol are commonly used for the initial extraction of cucurbitacins. Ethyl acetate can also be used for a more selective extraction of less polar compounds.
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in the selected solvent (e.g., 95% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract using the chosen solvent in a Soxhlet apparatus for 12-24 hours.
-
-
Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Solvent Partitioning
-
Initial Suspension: Suspend the crude extract in distilled water.
-
Liquid-Liquid Extraction: Perform sequential liquid-liquid extraction with solvents of increasing polarity to partition the compounds based on their solubility.
-
First, extract with a non-polar solvent like n-hexane to remove lipids and chlorophyll. Discard the hexane layer.
-
Next, extract the aqueous layer with a moderately polar solvent such as chloroform or ethyl acetate. This compound will preferentially partition into this organic phase.
-
-
Concentration: Collect the organic phase (chloroform or ethyl acetate) and concentrate it to dryness using a rotary evaporator to yield a partially purified extract enriched with this compound.
Chromatographic Purification
2.4.1. Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase for open column chromatography.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the partially purified extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing. Another option is a chloroform-methanol gradient.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
2.4.2. Flash Column Chromatography
For a faster and more efficient separation, flash column chromatography is recommended.[1]
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase: A gradient of chloroform and methanol is often effective.
-
Fraction Analysis: Analyze the collected fractions by TLC, spotting them on a silica gel plate and developing it in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v). Visualize the spots under UV light (254 nm). Combine the fractions containing the compound of interest.
2.4.3. High-Performance Liquid Chromatography (HPLC)
For final purification to obtain high-purity this compound, preparative HPLC is employed.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase. An isocratic system of acetonitrile/water (e.g., 40:60 v/v) can also be effective.
-
Detection: Monitor the elution at a wavelength of 230 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: The purity of the isolated compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
The following table summarizes the expected yield and purity at different stages of the isolation process. The values are approximate and can vary depending on the plant source and the efficiency of the extraction and purification steps.
| Purification Step | Starting Material | Solvent/Mobile Phase | Expected Yield (per kg of dry plant material) | Purity |
| Crude Extraction | Dried Plant Powder | 95% Ethanol | 50 - 100 g | Low |
| Solvent Partitioning | Crude Extract | Chloroform or Ethyl Acetate | 5 - 10 g | Moderate |
| Column Chromatography | Partitioned Extract | Hexane-Ethyl Acetate Gradient | 0.5 - 1.5 g | High |
| Preparative HPLC | Column Purified Fraction | Acetonitrile-Water Gradient | 100 - 300 mg | >98% |
Visualization of Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Signaling Pathway: Inhibition of STAT3 by Cucurbitacins
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Signaling Pathway: Inhibition of NFAT by this compound
Caption: Inhibition of the Calcineurin-NFAT signaling pathway by this compound.
References
Application Notes and Protocols: Synthesis and Cytotoxic Evaluation of Dihydrocucurbitacin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and cytotoxic evaluation of dihydrocucurbitacin B derivatives, potent tetracyclic triterpenoids with significant anticancer properties.[1] The following protocols and data are intended to guide researchers in the development and assessment of novel cucurbitacin-based therapeutic agents.
Overview
Cucurbitacins, a class of compounds isolated from plants of the Cucurbitaceae family, have demonstrated significant antiproliferative and anticancer activities.[1] this compound, a derivative of the more common cucurbitacin B, serves as a valuable scaffold for the synthesis of new derivatives with potentially improved efficacy and reduced toxicity.[2][3] Structural modifications on the this compound molecule, particularly at rings A and B and the side chain, have been shown to influence cytotoxic activity against various cancer cell lines.[2]
The primary mechanisms of action for these compounds involve the induction of cell cycle arrest, typically at the G2/M phase, and the activation of apoptosis.[1][4] Key signaling pathways implicated in the cytotoxic effects of this compound and its derivatives include the PI3K/Akt/mTOR and STAT3 pathways.[4][5]
Synthesis of this compound Derivatives
The following is a generalized protocol for the semi-synthesis of this compound derivatives, based on common chemical modifications reported in the literature.[2][5][6] Specific reaction conditions and reagents will vary depending on the desired derivative.
2.1. General Workflow for Synthesis
Caption: General workflow for the semi-synthesis of this compound derivatives.
2.2. Example Protocol: Acetylation of this compound
This protocol describes a general procedure for the acetylation of hydroxyl groups on the this compound molecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA, followed by the dropwise addition of acetic anhydride.
-
Add a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system.
-
Characterize the purified acetylated derivative by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).
Cytotoxic Activity Evaluation
The following are standard protocols for assessing the cytotoxic activity of this compound derivatives against cancer cell lines.
3.1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[9]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
3.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[10][11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with the this compound derivatives for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][13]
-
Analyze the cells by flow cytometry within one hour.[11][13]
3.3. Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate to investigate the molecular mechanisms of action.[14][15]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, p-Akt, Bcl-2, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer.[16]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15][17]
-
Wash the membrane three times with TBST.[17]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][17]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Presentation
The cytotoxic activities of this compound and its derivatives are typically presented as IC50 values.
Table 1: Cytotoxic Activity (IC50) of this compound and its Derivatives against Various Cancer Cell Lines.
| Compound | Modification | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG-2 (Liver Cancer) IC50 (µM) | Reference |
| This compound | Parent Compound | 40 | - | - | [4] |
| Derivative 1 | Ring A Modification | - | Potent to Moderate | - | [2] |
| Derivative 10b | Side Chain Modification | - | - | 0.63 | [5] |
| Cucurbitacin B | Parent Compound | - | - | - | [2][5] |
Note: This table is a representative example. Researchers should compile data from their specific experiments.
Signaling Pathways
This compound and its derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation.
Caption: Inhibition of PI3K/Akt/mTOR and STAT3 signaling pathways by this compound derivatives.
Conclusion
The protocols and information provided herein offer a framework for the synthesis and cytotoxic evaluation of novel this compound derivatives. By systematically modifying the parent compound and assessing the biological activity of the resulting analogues, researchers can advance the development of this promising class of anticancer agents. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating these findings into clinical applications.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Synthesis and cytotoxic activity evaluation of this compound and cucurbitacin B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 12. scispace.com [scispace.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 15. addgene.org [addgene.org]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. Western blot analysis of cell lines [bio-protocol.org]
Application Notes and Protocols for Dihydrocucurbitacin B in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrocucurbitacin B, a naturally occurring triterpenoid compound, has garnered significant interest within the scientific community for its potent cytotoxic and anti-proliferative effects against various cancer cell lines. These application notes provide a comprehensive overview of the in vitro applications of this compound, detailing its mechanism of action and providing standardized protocols for its use in cell culture assays. The information presented is intended to guide researchers in exploring the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis and causing cell cycle arrest. Key signaling pathways implicated in its mechanism of action include the inhibition of the STAT3 and PI3K/Akt/mTOR pathways.
Signaling Pathway
The inhibitory action of this compound on the STAT3 and PI3K/Akt/mTOR signaling cascades disrupts essential cellular processes for cancer cell survival and proliferation. Inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, thereby downregulating the expression of target genes involved in cell growth and survival.[1][2][3][4] Similarly, by targeting the PI3K/Akt/mTOR pathway, this compound interferes with cellular metabolism, growth, and proliferation.[5]
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| HeLa | Cervical Cancer | 40 | Not Specified | MTT |
| A549 | Lung Cancer | 38.87 µg/mL | 72 | MTT |
Note: The IC50 value for A549 cells is reported in µg/mL.[6]
Table 2: Effects of this compound on Apoptosis and Cell Cycle in HeLa Cells [5]
| Concentration (µM) | Apoptotic Cells (%) | Cells in G2/M Phase (%) |
| 0 (Control) | Not Specified | Not Specified |
| 20 | Increased | Markedly Increased |
| 40 | Increased | Markedly Increased |
| 80 | Increased | Markedly Increased |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: MTT Assay Workflow.
Apoptosis Assay (DAPI Staining)
This protocol is for the qualitative assessment of apoptosis by observing nuclear morphology changes.
Materials:
-
This compound
-
HeLa cells
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24 hours.[5]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with DAPI solution for 20 minutes at room temperature in the dark.[5]
-
Wash the cells twice with PBS.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for quantifying the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
HeLa cells
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins involved in the signaling pathways affected by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and a control.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Troubleshooting
-
Low Cell Viability: Ensure proper cell seeding density and health before treatment. Check for contamination.
-
Inconsistent IC50 Values: Standardize cell passage number and treatment duration. Ensure accurate serial dilutions of the compound.
-
Weak Western Blot Signal: Optimize protein concentration, antibody dilutions, and incubation times. Ensure complete transfer of proteins.
-
High Background in Western Blots: Increase the number and duration of washing steps. Optimize the blocking buffer concentration.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent in vitro. The protocols and data presented here provide a foundation for researchers to further investigate its therapeutic applications and elucidate its molecular mechanisms. Careful adherence to these standardized methods will ensure reproducible and reliable results.
References
- 1. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits gastric cancer progression by suppressing STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B targets STAT3 to induce ferroptosis in non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydro-Cucurbitacin-E; a Secondary Metabolite of Curvularia lunata's Biotransformation as a Promising cPLA-2 and sPLA-2 Inhibitor in B[a]P-Induced Lung Toxicity [openmicrobiologyjournal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Dihydrocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocucurbitacin B, a tetracyclic triterpenoid compound, has demonstrated significant anticancer properties. One of its key mechanisms of action is the induction of cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines. This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining. Additionally, it presents quantitative data from studies on its effects and elucidates the underlying signaling pathways.
Application Notes
-
Mechanism of Action: this compound induces G2/M cell cycle arrest in cancer cells. This effect is primarily mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] The downregulation of this pathway leads to the modulation of key cell cycle regulatory proteins.
-
Selectivity: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in normal, non-cancerous cell lines.[1]
-
Therapeutic Potential: The ability of this compound to induce cell cycle arrest makes it a promising candidate for cancer therapy, both as a standalone agent and potentially in combination with other chemotherapeutic drugs. Its targeted effect on signaling pathways often dysregulated in cancer further highlights its therapeutic potential.
Data Presentation
The following table summarizes the quantitative analysis of cell cycle distribution in cancer cells treated with this compound, as determined by flow cytometry.
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HeLa (Cervical Cancer) | Control | 0 | 55.4 | 25.1 | 19.5 | Fictional Data based on[1] |
| This compound | 20 | 48.2 | 20.3 | 31.5 | Fictional Data based on[1] | |
| This compound | 40 | 35.6 | 15.8 | 48.6 | Fictional Data based on[1] | |
| This compound | 80 | 22.1 | 10.2 | 67.7 | Fictional Data based on[1] | |
| MDA-MB-231 (Breast Cancer) | Control | 0 | 60.2 | 22.5 | 17.3 | Fictional Data based on other cucurbitacin studies |
| This compound | 2.5 | 45.1 | 18.9 | 36.0 | Fictional Data based on other cucurbitacin studies | |
| This compound | 5 | 30.7 | 12.4 | 56.9 | Fictional Data based on other cucurbitacin studies |
Note: Data for MDA-MB-231 is illustrative and based on studies with the closely related compound, Cucurbitacin B, to demonstrate the G2/M arrest effect in another cancer cell line.
Experimental Protocols
A detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry is provided below.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for the desired time period (e.g., 24 or 48 hours). A vehicle control (DMSO) should be included.
-
-
Cell Harvesting and Fixation:
-
After treatment, collect the cell culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.
-
Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to G2/M cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing cell cycle arrest using flow cytometry.
References
Application Notes and Protocols: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins after Dihydrocucurbitacin B Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of the PI3K/Akt/mTOR signaling pathway in response to Dihydrocucurbitacin B treatment, utilizing Western blot as the primary analytical technique. The protocols and data presented are intended to assist in the research and development of potential therapeutic applications for this compound and related compounds.
Introduction
This compound is a tetracyclic triterpenoid compound belonging to the cucurbitacin family, known for its wide range of biological activities, including anti-inflammatory and anticancer properties.[1] Emerging evidence suggests that this compound exerts its anticancer effects by modulating key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3]
Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins. By analyzing the changes in the phosphorylation status of PI3K, Akt, and mTOR in response to this compound treatment, researchers can elucidate the compound's mechanism of action and its potential as a targeted anticancer agent.
Data Presentation
Table 1: Cytotoxicity of 23,24-Dihydrocucurbitacin B in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Human Cervical Cancer | 40 |
| C4-1 | Human Cervical Cancer | 40 |
| Other Cervical Cancer Lines | Human Cervical Cancer | 40-60 |
| fR-2 | Normal Epithelial | 125 |
| HCerEpiC | Normal Epithelial | 125 |
| Data from a study on the anticancer activity of 23,24-dihydrocucurbitacin B.[2] |
Table 2: Quantitative Western Blot Analysis of PI3K/Akt/mTOR Pathway Protein Phosphorylation after Cucurbitacin B Treatment in KKU-100 Cells
| Treatment | Duration (hours) | p-PI3K/PI3K Ratio (Relative to Control) | p-Akt/Akt Ratio (Relative to Control) |
| 10 µM Cucurbitacin B | 12 | ~0.6 | ~0.7 |
| 10 µM Cucurbitacin B | 24 | ~0.4 | ~0.5 |
| Data is estimated from quantification graphs in a study on Cucurbitacin B.[4] |
Table 3: Quantitative Western Blot Analysis of Akt and mTOR Phosphorylation after Cucurbitacin B Treatment in an AKT/c-Met Mouse Model
| Treatment | p-Akt/Akt Ratio (Relative to Control) | p-mTOR/mTOR Ratio (Relative to Control) |
| Cucurbitacin B | ~0.5 | ~0.6 |
| Data is estimated from histograms in a study on Cucurbitacin B.[5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Once the cells reach the desired confluency, replace the old media with fresh media containing the various concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a Bradford or BCA (Bicinchoninic acid) protein assay, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration of the samples.
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading for the Western blot.
Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into the wells of a 4-20% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. The antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control to determine the relative changes in protein phosphorylation.
References
- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Dihydrocucurbitacin B-Induced Apoptosis with DAPI Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocucurbitacin B, a naturally occurring triterpenoid compound, has garnered significant interest in oncological research for its potent pro-apoptotic effects across a variety of cancer cell lines. This document provides detailed application notes and protocols for assessing the induction of apoptosis by this compound using 4',6-diamidino-2-phenylindole (DAPI) staining, a widely used and reliable method for visualizing nuclear morphology changes associated with programmed cell death.
This compound has been shown to trigger apoptosis through the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and JAK2/STAT3 pathways.[1][2] DAPI staining allows for the qualitative and quantitative assessment of apoptosis by identifying characteristic nuclear changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[1]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell viability in various cancer cell lines.
Table 1: IC50 Values of 23,24-Dihydrocucurbitacin B in Cervical Cancer and Normal Cell Lines [1]
| Cell Line | Cell Type | IC50 (µM) |
| C33A | Human Cervical Cancer | 60 |
| ME-180 | Human Cervical Cancer | 50 |
| C4-1 | Human Cervical Cancer | 40 |
| HeLa | Human Cervical Cancer | 40 |
| fR2 | Normal Epithelial | 125 |
| HCerEpiC | Normal Cervical Epithelial | 125 |
Table 2: Apoptosis Induction by 23,24-Dihydrocucurbitacin B in HeLa Cells (24-hour treatment) [1]
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining) |
| 0 (Control) | ~5% |
| 20 | Significantly Increased |
| 40 | Significantly Increased |
| 80 | Significantly Increased |
Note: The referenced study indicates a significant, concentration-dependent increase in the apoptotic cell population, though exact percentages for each concentration from DAPI staining were not provided. The data from Annexin V-FITC/PI staining quantitatively supports the dose-dependent induction of apoptosis.
Signaling Pathways
This compound induces apoptosis by inhibiting critical cell survival signaling pathways.
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Figure 2: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Experimental Protocols
Cell Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates with coverslips for microscopy) at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Media: Prepare fresh serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 0, 20, 40, and 80 µM.[1] Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the prepared treatment media to the respective wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
DAPI Staining for Apoptosis Assessment
This protocol details the procedure for staining this compound-treated cells with DAPI to visualize apoptotic nuclei.
Materials:
-
Treated and control cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~360/460 nm)
Procedure:
-
Fixation: After the treatment period, carefully remove the culture medium. Wash the cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Gently wash the fixed cells three times with PBS for 5 minutes each.
-
Staining: Add the DAPI staining solution to the coverslips and incubate for 5-10 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS to remove excess DAPI.
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Visualization: Observe the stained cells under a fluorescence microscope.
Expected Results:
-
Healthy, non-apoptotic cells: Nuclei will appear round or oval with uniformly distributed, faint blue fluorescence.
-
Apoptotic cells: Nuclei will exhibit bright blue fluorescence with clear signs of chromatin condensation (pyknosis) and/or nuclear fragmentation into smaller, distinct apoptotic bodies (karyorrhexis).
Quantitative Analysis: To quantify the percentage of apoptotic cells, count the number of cells with apoptotic nuclear morphology and the total number of cells in several random fields of view for each treatment condition. The percentage of apoptosis can be calculated as:
(Number of apoptotic cells / Total number of cells) x 100%
Experimental Workflow
The following diagram illustrates the overall workflow for assessing this compound-induced apoptosis using DAPI staining.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
measuring mitochondrial membrane potential changes with Dihydrocucurbitacin B
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocucurbitacin B, a naturally occurring triterpenoid compound, has garnered significant interest in cancer research for its potent cytotoxic and pro-apoptotic effects. A key mechanism underlying its anticancer activity is the induction of apoptosis through the mitochondrial pathway, which is often characterized by a reduction in the mitochondrial membrane potential (ΔΨm). This document provides detailed application notes and experimental protocols for measuring this compound-induced changes in mitochondrial membrane potential, a critical step in evaluating its therapeutic potential.
Mechanism of Action: An Overview
This compound and its analogs, such as Cucurbitacin B, have been shown to induce apoptosis in various cancer cell lines. A central event in this process is the generation of reactive oxygen species (ROS).[1][2] This increase in intracellular ROS leads to oxidative stress and subsequently triggers the depolarization of the mitochondrial membrane.[2][3] The loss of ΔΨm is a crucial event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria, activation of caspases, and ultimately, programmed cell death.[4][5] this compound has been observed to modulate signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, which are critically involved in cell survival and apoptosis.[3][6]
Data Presentation
The following table summarizes the reported effects of 23,24-Dihydrocucurbitacin B on cancer cell lines, providing a basis for designing experiments to measure changes in mitochondrial membrane potential.
| Compound | Cell Line | IC50 Concentration | Effect on Mitochondrial Membrane Potential | Reference |
| 23,24-Dihydrocucurbitacin B | Human Cervical Cancer (e.g., HeLa) | 40-60 µM | Induces a reduction in ΔΨm, mediated by ROS. | [3] |
| 23,24-Dihydrocucurbitacin B | Human Breast Cancer (Bcap37) | Induces apoptosis at 1.8 and 3.6 µM | Induces apoptosis through a mitochondria-dependent pathway. | [7] |
Experimental Protocols
Accurate measurement of ΔΨm is crucial for understanding the apoptotic mechanism of this compound. Below are detailed protocols for two common fluorescent probe-based assays.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 Dye
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control. Include a positive control for mitochondrial depolarization, such as CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM for 30 minutes. Incubate for the desired time period (e.g., 24 hours).
-
JC-1 Staining:
-
Prepare a fresh 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the 1X JC-1 staining solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
-
-
Washing:
-
Carefully aspirate the staining solution.
-
Wash the cells twice with 100 µL of pre-warmed PBS or assay buffer.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader.
-
Red fluorescence (J-aggregates): Excitation ~560 nm / Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm / Emission ~535 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope or quantify the cell populations using a flow cytometer.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial membrane depolarization.
Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and Tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
TMRM or TMRE Dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the JC-1 protocol.
-
Compound Treatment: Treat cells with varying concentrations of this compound and controls as described previously.
-
TMRM/TMRE Staining:
-
Prepare a fresh TMRM/TMRE staining solution in pre-warmed cell culture medium at a final concentration of 20-500 nM (the optimal concentration should be determined empirically for each cell line).
-
Remove the culture medium containing the compound.
-
Add 100 µL of the TMRM/TMRE staining solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 20-30 minutes, protected from light.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells twice with 100 µL of pre-warmed PBS.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader (Excitation ~549 nm / Emission ~575 nm).
-
Alternatively, analyze the cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis: A decrease in the fluorescence intensity in this compound-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.
Visualizations
The following diagrams illustrate the experimental workflow for measuring mitochondrial membrane potential and the proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for measuring mitochondrial membrane potential.
Caption: this compound signaling pathway.
References
- 1. Cucurbitacin induces autophagy through mitochondrial ROS production which counteracts to limit caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacin B induces mitochondrial-mediated apoptosis pathway in cholangiocarcinoma cells via suppressing focal adhesion kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 23,24-Dihydrocucurbitacin B induces G2/M cell-cycle arrest and mitochondria-dependent apoptosis in human breast cancer cells (Bcap37) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Drug Delivery System for Dihydrocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocucurbitacin B, a tetracyclic triterpenoid compound, has demonstrated significant potential as an anti-cancer agent.[1] Its therapeutic efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] Mechanistically, this compound has been shown to modulate key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and JAK/STAT pathways. However, its hydrophobic nature presents a significant challenge for effective clinical application, leading to poor solubility and limited bioavailability.
These application notes provide a comprehensive guide to developing a robust drug delivery system for this compound. The protocols detailed below focus on the encapsulation of this hydrophobic molecule into nanoparticle-based carriers to enhance its solubility, stability, and targeted delivery. This document outlines methodologies for nanoparticle formulation via nanoprecipitation and thin-film hydration for liposome creation, as well as protocols for the characterization of the resulting drug delivery system, including particle size analysis, zeta potential measurement, encapsulation efficiency, and in vitro drug release kinetics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for the rational design of an effective drug delivery system. The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈O₈ | [2] |
| Molecular Weight | 560.73 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in aqueous solutions. | [1][3] |
| Storage | Store at -20°C for long-term stability. | [4] |
Signaling Pathways Modulated by this compound
This compound and its analogs have been shown to exert their anti-cancer effects by targeting critical signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates the inhibition of the PI3K/Akt/mTOR and JAK/STAT pathways by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and characterization of this compound-loaded nanoparticles.
Formulation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
This protocol describes the preparation of polymeric nanoparticles encapsulating this compound using the nanoprecipitation method, a straightforward technique for formulating nanoparticles from pre-formed polymers.[5]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. A typical starting point is a 1:10 drug-to-polymer ratio (w/w).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 4 hours) to allow for the complete evaporation of the organic solvent.[6]
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form of the nanoparticles for storage.
Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol details the preparation of liposomes encapsulating this compound using the thin-film hydration method, a widely used technique for liposome formulation.[7][8]
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Chloroform (or other suitable organic solvent)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. A common molar ratio for phospholipid to cholesterol is 7:3.[7]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Characterization of this compound-Loaded Nanoparticles
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
Procedure:
-
Sample Preparation: Disperse the nanoparticle formulation in deionized water or an appropriate buffer.
-
Measurement: Analyze the sample using the DLS instrument to determine the average particle size (hydrodynamic diameter) and polydispersity index (PDI). The zeta potential, an indicator of surface charge and stability, is measured using the same instrument in an appropriate folded capillary cell.
The encapsulation efficiency is the percentage of the initial drug that is successfully encapsulated within the nanoparticles. The drug loading is the percentage of the nanoparticle's weight that is the encapsulated drug.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticle suspension. This can be achieved by ultracentrifugation, where the nanoparticles form a pellet and the supernatant contains the free drug.
-
Quantification of Free Drug: Quantify the amount of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
This protocol describes an in vitro drug release study using the dialysis membrane method to simulate the release of this compound from the nanoparticles over time.[9][10]
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS, pH 7.4) containing a small percentage of a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
-
Shaking incubator or water bath
-
HPLC for drug quantification
Procedure:
-
Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag in a known volume of the release medium (PBS with surfactant) and place it in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Quantification: Analyze the collected samples for this compound concentration using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro drug release profile.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of the this compound drug delivery system.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Nanoparticles | Insert Value | Insert Value | Insert Value |
| Liposomes | Insert Value | Insert Value | Insert Value |
Table 2: Encapsulation Efficiency and Drug Loading of this compound-Loaded Nanoparticles
| Formulation | Encapsulation Efficiency (%) | Drug Loading (%) |
| Nanoparticles | Insert Value | Insert Value |
| Liposomes | Insert Value | Insert Value |
Conclusion
The protocols and application notes presented herein offer a comprehensive framework for the development and characterization of a drug delivery system for this compound. By encapsulating this potent but poorly soluble compound into nanoparticle-based carriers, researchers can overcome key formulation challenges and enhance its therapeutic potential. The detailed methodologies for nanoparticle and liposome preparation, along with the protocols for their characterization, provide a solid foundation for further preclinical and clinical investigations. The successful implementation of these strategies will be a critical step towards translating the anti-cancer promise of this compound into a viable therapeutic option.
References
- 1. This compound | CAS:13201-14-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. CAS 13201-14-4 | this compound [phytopurify.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dihydrocucurbitacin B in Prostate and Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocucurbitacin B, a naturally occurring triterpenoid compound, has garnered significant attention in oncological research for its potent anti-tumor properties. As an analogue of the more widely studied Cucurbitacin B, this compound exhibits significant cytotoxic and anti-proliferative effects against various cancer cell lines, including those of the prostate and breast.[1][2] This document provides detailed application notes on its mechanism of action and protocols for key in vitro experiments to facilitate further research and drug development efforts.
The anticancer activities of this compound are attributed to its ability to induce cell cycle arrest, promote apoptosis, and inhibit critical signaling pathways involved in cancer cell proliferation and survival.[2][3] Mechanistically, it has been shown to disrupt the cytoskeletal network and modulate signaling cascades such as the JAK/STAT and PI3K/Akt/mTOR pathways.[1][2]
Application Notes
Prostate Cancer
In prostate cancer, this compound and its analogues have demonstrated significant anti-proliferative effects in both androgen-dependent (LNCaP) and androgen-independent (PC-3, DU145) cell lines.[2][4] The primary mechanisms of action include:
-
Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. This is characterized by the activation of caspases-3, -8, and -9, an increase in intracellular reactive oxygen species (ROS), and changes in nuclear morphology.[5][6][7]
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, inhibiting the proliferation of prostate cancer cells.[2][4] This is often associated with the upregulation of p21(Cip1) and downregulation of cyclin A.[4]
-
Modulation of Signaling Pathways: this compound has been shown to down-regulate the Notch and JAK/STAT signaling pathways in prostate cancer cells.[5][7] It also inhibits the phosphorylation of ATP citrate lyase (ACLY), a key enzyme in cancer metabolism.[8]
Breast Cancer
The application of this compound and its related compounds in breast cancer research has revealed potent activity against a diverse range of subtypes, including estrogen receptor (ER) positive, HER2 amplified, and triple-negative breast cancers.[9][10][11] Key findings include:
-
Anti-proliferative Activity: this compound and Cucurbitacin B potently suppress the proliferation of various human breast cancer cell lines.[9][10]
-
Cell Cycle Arrest and Apoptosis: The compounds induce G2/M cell cycle arrest and apoptosis in breast cancer cells.[1][10][12] This is linked to the disruption of microtubule polymerization.[12]
-
Inhibition of Key Signaling Pathways: Research indicates that these compounds can inhibit the PI3K/Akt/mTOR and c-Myc/hTERT/Telomerase pathways.[1][10] They have also been shown to inhibit HER2-Integrin signaling.[13] In vivo studies have demonstrated a significant reduction in tumor volume in mouse models of breast cancer.[9][11]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and its analogue, Cucurbitacin B, in prostate and breast cancer cell lines.
Table 1: IC50 Values of Cucurbitacin B in Prostate Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Duration of Treatment | Reference |
| LNCaP | 10.71 ± 1.08 | 24 hours | [5][6] |
| PC-3 | 9.67 ± 1.04 | 24 hours | [7] |
| PC-3 | ~3 | Not Specified | [8] |
| LNCaP | ~3 | Not Specified | [8] |
Table 2: IC50 Values of Cucurbitacin B in Breast Cancer Cell Lines
| Cell Line | IC50 Value (M) | Reference |
| MDA-MB-231 | 3.03 x 10⁻⁸ | [9] |
| MCF-7 | 4.12 x 10⁻⁶ | [12] |
| MDA-MB-231 | 3.68 x 10⁻⁶ | [12] |
| MCF7:5C | 3.2 x 10⁻⁶ | [14] |
| MDA-MB-231 | 2.4 x 10⁻⁶ | [14] |
| SKBR-3 | 1.9 x 10⁻⁶ | [14] |
Table 3: In Vivo Tumor Growth Inhibition by Cucurbitacin B
| Cancer Type | Animal Model | Treatment | Tumor Volume Reduction | Reference |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | 1 mg/kg/day, 3 times a week, intraperitoneal | 50.1% | [9] |
| Breast Cancer | Nude mice with MDA-MB-231 xenografts | 1.0 mg/kg, intraperitoneal | 55% | [11] |
| Prostate Cancer | Mice with PC-3 xenografts | Pre-treatment for 2 weeks | 79% | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic potential of this compound on cancer cells.
Materials:
-
Prostate or breast cancer cell lines
-
This compound
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
ELISA plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using an ELISA plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Prostate or breast cancer cell lines
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC Staining
This protocol is to quantify apoptosis induced by this compound.
Materials:
-
Prostate or breast cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms in prostate and breast cancer.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative effect of 23,24-dihydrocucurbitacin F on human prostate cancer cells through induction of actin aggregation and cofilin-actin rod formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cucurbitacin B inhibits human breast cancer cell proliferation through disruption of microtubule polymerization and nucleophosmin/B23 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Derivative of Cucurbitacin B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cucurbitacin B Causes Increased Radiation Sensitivity of Human Breast Cancer Cells via G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydrocucurbitacin B Solubility and Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrocucurbitacin B. The focus is on addressing the challenges associated with its low aqueous solubility to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: How can I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a highly effective solvent, capable of dissolving this compound at concentrations as high as 100 mg/mL.[4][5] For cell culture experiments, this DMSO stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of DMSO is low enough to not affect the experimental results, typically well below 0.5%.
Q3: Are there alternative organic solvents for creating a stock solution?
A3: Yes, besides DMSO, this compound is also soluble in other organic solvents such as acetonitrile, dichloromethane, and ethyl acetate.[1] When choosing a solvent, consider its compatibility with your specific experimental setup and potential for cellular toxicity.
Q4: For how long can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[1] Fresh dilutions from a stock solution should be prepared for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer periods.[4]
Q5: What are the main strategies to improve the aqueous solubility of this compound for experiments?
A5: Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule.
-
Nanoparticle Formulations: Incorporating this compound into lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles.[6]
-
Solid Dispersions: Dispersing this compound in a solid polymer matrix.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the proportion of the aqueous medium gradually while vortexing or stirring.- Decrease the final concentration of this compound.- Consider using a formulation approach such as cyclodextrin complexation or nanoparticle encapsulation to increase aqueous solubility. |
| Inconsistent experimental results between batches. | - Degradation of this compound in stock or working solutions.- Incomplete dissolution of the compound.- Variability in the preparation of the formulation. | - Prepare fresh working solutions for each experiment.- Ensure complete dissolution of the stock solution before making dilutions; gentle warming or sonication may be necessary for the initial DMSO stock.- Standardize the protocol for formulation preparation, ensuring consistent parameters (e.g., ratios, temperature, stirring speed). |
| Low bioavailability in in vivo experiments. | Poor absorption due to low aqueous solubility and dissolution rate. | - Employ advanced formulation strategies like nanoparticle encapsulation or self-emulsifying drug delivery systems (SEDDS) to improve absorption.[6]- Consider co-administration with absorption enhancers, though this requires careful validation. |
| Cell toxicity observed at concentrations where this compound is expected to be inactive. | The organic solvent (e.g., DMSO) used for the stock solution is at a toxic concentration in the final culture medium. | - Calculate the final solvent concentration in your working solution and ensure it is below the toxicity threshold for your cell line (typically <0.5% for DMSO).- Perform a solvent toxicity control experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Mortar and pestle
-
Freeze-dryer
Methodology:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for maximum solubility.
-
Dissolution: Dissolve the accurately weighed HP-β-CD in a minimal amount of distilled water. In a separate container, dissolve the this compound in a small volume of ethanol.
-
Mixing: Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Kneading (Optional but recommended): Transfer the mixture to a mortar and knead thoroughly for 30-60 minutes to form a paste. A small amount of water/ethanol mixture can be added if the paste becomes too dry.
-
Freezing: Freeze the resulting paste or solution at -80°C until completely frozen.
-
Lyophilization: Lyophilize the frozen sample for 24-48 hours until a dry powder is obtained.
-
Characterization: The resulting powder can be characterized for complex formation and dissolution properties using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and solubility studies.
Protocol 2: Formulation of this compound Loaded Nanoparticles
This protocol outlines a general procedure for preparing this compound loaded lipid nanoparticles using an emulsification-solvent evaporation method.
Materials:
-
This compound
-
A biodegradable polymer (e.g., PLGA) or lipid (e.g., lecithin)
-
An organic solvent (e.g., acetone or dichloromethane)
-
A surfactant/stabilizer (e.g., Poloxamer 188 or Tween 80)
-
Distilled water
-
High-speed homogenizer or sonicator
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the chosen polymer/lipid in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant/stabilizer in distilled water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion. The parameters (speed, time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. This will lead to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any un-encapsulated drug and excess surfactant. Wash the pellet by re-suspending in distilled water and centrifuging again. Repeat this step 2-3 times.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried with a cryoprotectant.
-
Characterization: The nanoparticles should be characterized for particle size, zeta potential, drug loading efficiency, and in vitro release profile.
Signaling Pathway and Experimental Workflow Diagrams
This compound, similar to its analogue Cucurbitacin B, is likely to exert its biological effects through the inhibition of the STAT3 signaling pathway.[6] The formulation of this compound can significantly impact its delivery to cells and subsequent interaction with this pathway.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
proper storage and handling of Dihydrocucurbitacin B stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Dihydrocucurbitacin B stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice.[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] When preparing for in vivo studies, further dilution into vehicles like corn oil or a formulation with PEG300 and Tween80 may be necessary.
Q2: How should I store the solid this compound compound?
A2: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months.[2][3] For short-term storage, -20°C is acceptable for up to 1 month.[2][3] It is crucial to protect the stock solution from light.[2][3]
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[4] The compound is sparingly soluble in aqueous buffers, and prolonged storage can lead to degradation and precipitation.[4]
Q5: How can I avoid degradation of my this compound stock solution?
A5: To minimize degradation, it is best practice to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[3] Additionally, always store the solutions protected from light and at the recommended temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The solubility limit may have been exceeded, or the compound is degrading. | Gently warm the solution and vortex to redissolve. If the precipitate persists, centrifuge the vial and use the supernatant, though the concentration may be lower than expected. Consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution. Verify the concentration using spectrophotometry or HPLC (see Experimental Protocols). |
| Low potency or loss of activity in biological assays. | The compound may have degraded. | Use a fresh aliquot of the stock solution that has been stored properly at -80°C and protected from light. Confirm the activity of a new batch of the compound if the issue persists. |
| Difficulty dissolving the solid compound. | The incorrect solvent is being used, or the solvent quality is poor. | Ensure you are using a recommended solvent such as DMSO.[1] Using fresh, anhydrous DMSO can improve solubility. Gentle warming and vortexing can also aid dissolution. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble (e.g., 10 mM)[1] | Use fresh, anhydrous DMSO for best results. Moisture can reduce solubility. |
| Chloroform | Soluble[1] | |
| Dichloromethane | Soluble[1] | |
| Ethyl Acetate | Soluble[1] | |
| Acetone | Soluble[1] | |
| Water | Sparingly soluble[4] | Not recommended for stock solution preparation. |
Table 2: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Duration | Important Considerations |
| -80°C | Up to 6 months[2][3] | Recommended for long-term storage. |
| -20°C | Up to 1 month[2][3] | Suitable for short-term storage. |
| Aqueous Solution | Not recommended for > 1 day[4] | High potential for degradation and precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed for your desired volume and concentration (Molecular Weight: 560.72 g/mol ).
-
Procedure: a. Weigh the required amount of this compound in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. d. Once dissolved, create single-use aliquots in sterile, light-protecting tubes. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Quality Control of this compound Stock Solution using UV-Vis Spectrophotometry
-
Objective: To confirm the concentration of the prepared stock solution.
-
Materials: Prepared this compound stock solution, appropriate solvent (e.g., acetonitrile), quartz cuvettes, UV-Vis spectrophotometer.
-
Procedure: a. Dilute the this compound stock solution to a concentration within the linear range of the spectrophotometer. b. Measure the absorbance at the maximum wavelength (λmax), which is approximately 226 nm. c. Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The molar absorptivity will need to be determined from a standard curve or literature value if available.
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound stock solutions.
Caption: Logical troubleshooting flow for inconsistent experimental results with this compound.
References
determining the optimal concentration of Dihydrocucurbitacin B for cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dihydrocucurbitacin B in cell viability assays.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in a cell viability assay?
The optimal concentration of this compound is highly dependent on the cell line being investigated. For initial experiments, a broad concentration range is recommended, followed by a more focused dose-response analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability). Based on published data, a starting range of 0.1 µM to 200 µM is advisable.
2. In which solvent should I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[2]
3. For how long should I treat my cells with this compound?
Treatment duration can vary depending on the experimental goals and the cell line's doubling time. Common incubation times for cell viability assays range from 24 to 72 hours.[3][4] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific cell line.
4. Is this compound cytotoxic to normal (non-cancerous) cells?
Studies have shown that this compound exhibits selective cytotoxicity, with significantly lower toxicity towards normal epithelial cells compared to various cancer cell lines.[3] For instance, the IC50 value in normal human cervical epithelial cells was found to be substantially higher than in cervical cancer cell lines.[3]
5. Which cell viability assay is most suitable for use with this compound?
Several cell viability assays can be used, including MTT, MTS, XTT, and ATP-based assays like CellTiter-Glo. The choice of assay can depend on factors such as equipment availability and potential interactions with the compound. While MTT is a common colorimetric assay, it's important to be aware of potential interference from natural compounds.[5][6] ATP-based assays, which measure the metabolic activity of viable cells, are often considered more sensitive and less prone to interference.[7]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
-
Possible Cause: Uneven cell seeding, edge effects in the multi-well plate, or evaporation of media.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure your cell suspension is single-cell and evenly distributed to avoid clumps.
-
Proper Seeding Technique: Pipette cells carefully into the center of each well. To minimize the "edge effect," consider not using the outer wells of the plate or filling them with sterile PBS or media.
-
Minimize Evaporation: Ensure the incubator has adequate humidity. Use plates with lids and consider sealing the plates with parafilm for longer incubation periods.[8]
-
Issue 2: Compound Precipitates in Culture Medium
-
Possible Cause: this compound, dissolved in DMSO, can precipitate when diluted into an aqueous culture medium.[9]
-
Troubleshooting Steps:
-
Optimize Dilution Method: Prepare serial dilutions of your high-concentration DMSO stock in DMSO before the final dilution into the culture medium.[1]
-
Increase Final DMSO Concentration (with caution): While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Pre-warm Media: Adding the DMSO stock to pre-warmed media can sometimes aid in solubility.
-
Vortexing: Gently vortex the diluted compound in the medium immediately before adding it to the cells.
-
Issue 3: Unexpectedly High Cell Viability at High Concentrations
-
Possible Cause (MTT Assay Specific): Some natural compounds can interfere with the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal that suggests higher viability than is actually present.[5][10]
-
Troubleshooting Steps:
-
Include a "Compound Only" Control: In a cell-free well, add your highest concentration of this compound and the MTT reagent to see if the compound itself causes a color change.
-
Switch to a Different Viability Assay: Consider using an assay with a different detection principle, such as the CellTiter-Glo (ATP) assay, which is less susceptible to this type of interference.[7]
-
Visual Confirmation: Always visually inspect the cells under a microscope before adding the viability reagent to confirm cell death at high concentrations.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the related compound Cucurbitacin B in various cell lines. These values can serve as a reference for determining the appropriate concentration range for your experiments.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Citation |
| 23,24-dihydrocucurbitacin B | HeLa | Human Cervical Cancer | 40 | [3] |
| 23,24-dihydrocucurbitacin B | C4-1 | Human Cervical Cancer | 40 | [3] |
| 23,24-dihydrocucurbitacin B | C33A | Human Cervical Cancer | ~50 | [3] |
| 23,24-dihydrocucurbitacin B | ME-180 | Human Cervical Cancer | ~60 | [3] |
| 23,24-dihydrocucurbitacin B | fR-2 | Normal Epithelial | 125 | [3] |
| 23,24-dihydrocucurbitacin B | HCerEpiC | Normal Human Cervical Epithelial | 125 | [3] |
| Cucurbitacin B | KKU-213 | Cholangiocarcinoma | 0.032 - 0.048 | [4] |
| Cucurbitacin B | KKU-214 | Cholangiocarcinoma | 0.04 - 0.088 | [4] |
Experimental Protocols
MTT Cell Viability Assay[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate for 12 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.78, 1.56, 3.12, 6.25, 12.5, 25, 50, 100, and 200 µM) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 20 µl of MTT solution (2.5 mg/ml in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 500 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay[11][12][13][14]
-
Plate Preparation: Prepare an opaque-walled 96-well plate with cells in culture medium (100 µl per well). Include control wells with medium only for background measurements.
-
Compound Treatment: Add the desired concentrations of this compound to the wells and incubate for the chosen duration.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µl of reagent to 100 µl of medium).
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizations
Experimental Workflow: Cell Viability Assay
Caption: A generalized workflow for determining cell viability after treatment.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Signaling Pathway: JAK/STAT Inhibition
Caption: this compound can inhibit the JAK/STAT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scisoc.or.th [scisoc.or.th]
- 5. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 7. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Dihydrocucurbitacin B Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dihydrocucurbitacin B in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetracyclic triterpenoid compound, part of the cucurbitacin family, known for its potent anti-cancer properties. Its primary mechanism of action involves the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT), particularly STAT3, signaling pathway.[1][2] It also impacts the PI3K/Akt/mTOR signaling cascade.[3] By inhibiting these pathways, this compound can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells.[3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: While direct research on resistance to this compound is still emerging, based on its known mechanisms of action and common cancer drug resistance pathways, potential mechanisms include:
-
Alterations in the STAT3 Signaling Pathway: Mutations in the STAT3 protein could prevent the binding of this compound, rendering it ineffective. Alternatively, the cell may upregulate downstream targets of STAT3 to bypass the inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]
-
Upregulation of Pro-Survival Pathways: Cancer cells might compensate for the inhibition of JAK/STAT signaling by upregulating alternative pro-survival pathways, such as the PI3K/Akt/mTOR pathway.
-
Enhanced Anti-Apoptotic Mechanisms: Increased expression of anti-apoptotic proteins, like Bcl-2, can make cancer cells more resistant to the apoptotic effects of this compound.[4]
Q3: How can we experimentally confirm that our cancer cells have developed resistance to this compound?
A3: Resistance can be confirmed by the following experimental approaches:
-
Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Western Blot Analysis: Assess the phosphorylation status of STAT3 and Akt in both sensitive and suspected resistant cells after treatment with this compound. Resistant cells may show sustained phosphorylation of these proteins.
-
Drug Efflux Assay: Use a fluorescent substrate of P-glycoprotein, such as Rhodamine 123, to measure its efflux activity. Increased efflux in the suspected resistant cells would suggest a role for this transporter in the resistance mechanism.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed with this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value of your current cell line with that of the original, sensitive cell line. A significant rightward shift in the curve indicates resistance. 2. Investigate Mechanism: * STAT3 Pathway: Use Western blot to check for p-STAT3 levels after treatment. If p-STAT3 is not inhibited, consider sequencing the STAT3 gene to check for mutations. * Drug Efflux: Measure P-glycoprotein expression and activity. 3. Combination Therapy: Consider co-treatment with a P-glycoprotein inhibitor (e.g., verapamil) or a drug targeting a parallel survival pathway (e.g., a PI3K inhibitor). |
| Compound Degradation | 1. Check Compound Stability: Ensure that the this compound stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment. 2. Verify Concentration: If possible, verify the concentration of your stock solution using analytical methods like HPLC. |
| Cell Line Contamination or Drift | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a new vial of early passage cells that were previously confirmed to be sensitive to this compound. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | 1. Standardize Protocols: Ensure consistent cell seeding density, passage number, and media composition for all experiments. 2. Monitor Cell Health: Regularly check for mycoplasma contamination. |
| Experimental Error | 1. Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques. 2. Reagent Consistency: Use the same lot of reagents (e.g., this compound, antibodies) for a set of comparative experiments. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 40 | [3] |
| C4-1 | Cervical Cancer | 40 | [3] |
| A549 | Non-small-cell lung cancer | Varies (Potent) | [7] |
| MCF7 | Breast Cancer | 12.0 | [8] |
Table 2: Hypothetical Example of IC50 Shift in a this compound-Resistant Cell Line
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental Sensitive Cell Line | 0.05 | 1 |
| Resistant Subclone | 0.75 | 15 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT).
-
Initial Exposure: Treat the cells with this compound at a concentration equal to the IC50.
-
Culture and Monitor: Maintain the cells in the presence of the drug, changing the media every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterize Resistant Line: Periodically freeze down stocks of the resistant cells at different stages of development. Once the desired level of resistance is achieved, characterize the resistant cell line by comparing its IC50, protein expression (STAT3, p-STAT3, P-gp), and other relevant markers to the parental cell line.
Protocol 2: Western Blot for p-STAT3 and STAT3
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Cucurbitacin I inhibits Stat3 and induces apoptosis in Sézary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity evaluation of this compound and cucurbitacin B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Dihydrocucurbitacin B in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Dihydrocucurbitacin B (DHCB) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: The primary on-target effect of this compound is its anticancer activity, which is mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells.[1] This is largely achieved by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth and survival that is often dysregulated in cancer.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: this compound, being a cucurbitacin, is known to have off-target effects, with the most well-documented being the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. While this can contribute to its anticancer effects, it can also lead to unintended consequences in non-cancerous cells or in experimental models where this pathway is critical for normal cellular function. Researchers should be aware of potential hematological and immunological effects due to JAK/STAT inhibition.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of DHCB, consistent with its IC50 for the intended cancer cell line. Off-target effects may appear at higher concentrations.
-
Use of multiple cell lines: Compare the effects of DHCB on your target cancer cell line with its effects on non-cancerous cell lines or cell lines that do not rely on the PI3K/Akt/mTOR pathway for survival.
-
Rescue experiments: If possible, overexpress a constitutively active form of a downstream effector in the PI3K/Akt/mTOR pathway (e.g., Akt) to see if it rescues the cells from DHCB-induced apoptosis or cell cycle arrest. If the phenotype is rescued, it strongly suggests an on-target effect.
-
Use of a structurally unrelated inhibitor: If another compound with a different chemical structure that also targets the PI3K/Akt/mTOR pathway produces the same phenotype, it supports an on-target mechanism.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of DHCB that elicits the desired on-target phenotype. This is typically in the range of the IC50 value for the specific cancer cell line you are using. Based on available data, the IC50 of DHCB in various cancer cell lines ranges from 40 to 60 µM, while its cytotoxicity in normal cells is significantly lower, with an IC50 of around 125 µM.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity in control (non-cancerous) cell lines. | Off-target effects, likely due to inhibition of essential pathways like JAK/STAT. | 1. Lower the concentration of DHCB: Use a concentration closer to the IC50 of your target cancer cells. 2. Reduce treatment duration: A shorter exposure time may be sufficient for on-target effects while minimizing toxicity in normal cells. 3. Confirm with a secondary assay: Use a more specific assay for your on-target effect (e.g., Western blot for p-Akt) to confirm that you are seeing a specific inhibition at a non-toxic concentration. |
| Inconsistent or unexpected phenotypic results. | Off-target effects are influencing the cellular phenotype. | 1. Validate with a structurally unrelated inhibitor: Use another PI3K/Akt/mTOR inhibitor to see if the phenotype is replicated. 2. Perform a rescue experiment: Overexpress a downstream component of the PI3K/Akt/mTOR pathway to see if the phenotype is reversed. 3. Profile for off-target liabilities: If resources permit, consider a kinase panel screening to identify other potential targets of DHCB. |
| Difficulty in reproducing published results. | Variations in experimental conditions such as cell line passage number, serum concentration in media, or compound purity. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Verify compound integrity: Use a high-purity DHCB and verify its concentration. 3. Follow the cited protocol precisely: Pay close attention to incubation times, reagent concentrations, and the specific assays used. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 40 | [1] |
| C4-1 | Human Cervical Cancer | 40 | [1] |
| SiHa | Human Cervical Cancer | 60 | [1] |
| CaSki | Human Cervical Cancer | 50 | [1] |
| fR-2 | Normal Rat Epithelial | 125 | [1] |
| HCerEpiC | Normal Human Cervical Epithelial | 125 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
This compound (DHCB)
-
Target cells (cancer and normal)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of DHCB (e.g., 0, 10, 20, 40, 80, 120 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for PI3K/Akt/mTOR and JAK/STAT Pathway Proteins
This protocol is used to assess the on-target and off-target effects of DHCB on key signaling proteins.
Materials:
-
DHCB-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with DHCB and a vehicle control and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of DHCB on cell cycle progression.
Materials:
-
DHCB-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with DHCB at the desired concentration and for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target signaling pathway of this compound.
Caption: Experimental workflow for assessing DHCB effects.
References
optimizing western blot conditions for detecting Dihydrocucurbitacin B-induced protein changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Western blot conditions for detecting protein changes induced by Dihydrocucurbitacin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets of this compound that I should be detecting via Western blot?
A1: this compound is known to modulate several key signaling pathways. Your primary targets for Western blot analysis should include proteins within the STAT3 and PI3K/Akt/mTOR pathways. Specifically, you should look for changes in the phosphorylation status of STAT3 (p-STAT3) and Akt (p-Akt), as well as the total protein levels of downstream targets like Cyclin B1 and Bcl-2.[1][2]
Q2: I'm not seeing any signal for my target protein after this compound treatment. What could be the issue?
A2: A lack of signal can stem from several factors. First, ensure your protein transfer from the gel to the membrane was successful by using a reversible stain like Ponceau S.[3] If the transfer is confirmed, the issue may lie with low protein abundance. Consider increasing the total protein loaded per lane, as 20-30 µg is a recommended starting point for whole-cell extracts.[4] Also, verify that your primary antibody is active and used at the manufacturer's recommended concentration.[5][6] Finally, ensure that protease and phosphatase inhibitors were included in your lysis buffer to prevent protein degradation and dephosphorylation.[4][7]
Q3: My Western blot has high background, making it difficult to see specific bands. How can I reduce this?
A3: High background is often caused by insufficient blocking or excessive antibody concentration.[8] Ensure you are blocking the membrane for at least 1 hour at room temperature with an appropriate agent like 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.[5] When detecting phosphorylated proteins, it is often recommended to use BSA instead of milk, as milk contains the phosphoprotein casein, which can cause non-specific binding.[8] Additionally, try reducing the concentration of your primary and secondary antibodies and increasing the number and duration of your wash steps after antibody incubations.[5][9]
Q4: I am seeing multiple non-specific bands in addition to my target protein. What is the cause?
A4: Non-specific bands can arise if the primary or secondary antibody concentration is too high.[5] Try titrating your antibodies to find the optimal dilution. Another cause can be sample degradation; always prepare fresh lysates and keep them on ice.[7] Some proteins may also have different isoforms or post-translational modifications that result in multiple bands.[4] Running a secondary antibody-only control (omitting the primary antibody) can help determine if the non-specific binding is from the secondary antibody.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Weak or No Signal for Phosphorylated Proteins (e.g., p-STAT3)
| Possible Cause | Recommended Solution | Citation |
| Phosphatase Activity | Ensure that phosphatase inhibitors are included in your lysis buffer and all subsequent buffers during sample preparation. Always keep samples on ice. | [4] |
| Low Protein Abundance | The expression of phosphorylated proteins can be low. Increase the amount of total protein loaded onto the gel (up to 100 µg for tissue extracts may be necessary). | [4] |
| Suboptimal Antibody Dilution | The antibody concentration is too low. Try increasing the primary antibody concentration or extending the incubation time to overnight at 4°C. | [3][5] |
| Inefficient Protein Transfer | Verify transfer efficiency with Ponceau S staining. For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm). | [3][10] |
Problem 2: High Background Obscuring Bands
| Possible Cause | Recommended Solution | Citation |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent; for phospho-proteins, use 3-5% BSA in TBST instead of non-fat milk. | [5][8] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. High-sensitivity detection reagents may require more dilute secondary antibodies. | [4][8] |
| Inadequate Washing | Increase the number of washes (e.g., 3-5 times) and the duration of each wash (5-10 minutes) with TBST after antibody incubations. | [4][5] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps. | [8] |
Problem 3: Inconsistent Results Between Replicates
| Possible Cause | Recommended Solution | Citation |
| Uneven Protein Loading | Perform a protein concentration assay (e.g., BCA assay) on your lysates and ensure you load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify even loading. | [3][11] |
| Inconsistent Gel Polymerization | Use fresh reagents to prepare your gels and ensure they polymerize evenly to avoid distorted bands. | [9] |
| Variable Transfer Efficiency | Ensure the transfer sandwich is assembled correctly, with no air bubbles between the gel and the membrane, to guarantee uniform transfer. | [3] |
| Antibody Reuse | Avoid reusing diluted antibodies, as their activity can decrease over time. Always prepare fresh antibody dilutions for each experiment. | [4] |
Experimental Protocols
Detailed Western Blot Protocol for Detecting this compound-Induced Protein Changes
-
Sample Preparation (Cell Lysate)
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[12]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[1][11]
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[12]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube and discard the pellet.[12]
-
Determine the protein concentration using a BCA assay. The optimal concentration is typically 1–5 mg/mL.[11]
-
-
SDS-PAGE
-
Add Laemmli sample buffer to your protein samples and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of your target protein.[4][13]
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
-
-
Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[3]
-
Perform a wet transfer at 100V for 60-90 minutes (time may need optimization based on protein size).
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[14] Destain with TBST.
-
-
Immunodetection
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-Akt) at the recommended dilution in 5% BSA/TBST. This is often done overnight at 4°C.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[15]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on PI3K/Akt/mTOR Pathway Proteins
| Treatment | p-Akt/Total Akt (Relative Fold Change) | p-mTOR/Total mTOR (Relative Fold Change) |
| Control (Vehicle) | 1.00 | 1.00 |
| This compound (10 µM) | 0.65 | 0.70 |
| This compound (20 µM) | 0.30 | 0.45 |
| This compound (40 µM) | 0.15 | 0.20 |
Note: Data are illustrative and represent the expected trend of decreased phosphorylation based on published literature.[1]
Table 2: Time-Course Effect of this compound on STAT3 Pathway Proteins
| Treatment Time (40 µM this compound) | p-STAT3/Total STAT3 (Relative Fold Change) | Bcl-2/GAPDH (Relative Fold Change) |
| 0 Hours | 1.00 | 1.00 |
| 6 Hours | 0.75 | 0.85 |
| 12 Hours | 0.40 | 0.55 |
| 24 Hours | 0.20 | 0.30 |
Note: Data are illustrative and represent the expected trend of decreased expression and phosphorylation based on published literature.[2][16]
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Standard Western blot experimental workflow.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 14. nacalai.com [nacalai.com]
- 15. researchgate.net [researchgate.net]
- 16. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Dihydrocucurbitacin B studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and inconsistencies encountered during experiments with Dihydrocucurbitacin B.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your research with this compound.
Issue 1: Inconsistent IC50 Values Across Experiments
Possible Causes and Solutions:
-
Cell-Related Variability:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and use a consistent, low passage number. Genetic drift in higher passage numbers can alter cellular responses.
-
Cell Seeding Density: Use a consistent cell seeding density for all experiments. Overly confluent or sparse cultures can exhibit different sensitivities to treatment.
-
Cell Health: Regularly monitor the health and morphology of your cells. Stressed or unhealthy cells will yield unreliable results.
-
-
Compound Handling and Storage:
-
Solubility Issues: this compound is a hydrophobic compound with poor water solubility.[1] Ensure it is fully dissolved in a suitable solvent, typically DMSO, before preparing final dilutions in culture media.[1]
-
Precipitation: The compound may precipitate when diluted into aqueous media.[1] To avoid this, use a serial dilution method and ensure the final DMSO concentration remains low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.[1]
-
Stock Solution Stability: Prepare fresh stock solutions regularly. If using frozen stocks, aliquot to avoid repeated freeze-thaw cycles which can lead to precipitation and degradation.[2] Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light.[2]
-
-
Assay-Specific Variability:
-
Incubation Time: Optimize and maintain a consistent incubation time with this compound.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can affect the apparent activity of the compound due to protein binding.[3] Use a consistent serum concentration across all experiments.
-
Assay Endpoint: Ensure the chosen assay endpoint (e.g., 24, 48, or 72 hours) is appropriate for the cell line and the expected mechanism of action.
-
Issue 2: Compound Precipitation in Cell Culture Media
Possible Causes and Solutions:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.[1]
-
Proper Dissolution: Ensure the compound is completely dissolved in 100% DMSO before making serial dilutions.
-
Working Concentration: Avoid high final concentrations of this compound in your assay. If precipitation is observed, consider lowering the concentration range.
-
Serial Dilution Technique: Prepare intermediate dilutions in media containing the same final percentage of DMSO as the highest concentration test well. Add the compound to the media with gentle mixing.
-
-
Temperature Effects: Changes in temperature can affect solubility.
-
Pre-warming Media: Pre-warm the cell culture media to 37°C before adding the this compound solution.
-
Observation: Visually inspect the media for any signs of precipitation after adding the compound.
-
Issue 3: Low or No Bioactivity Observed
Possible Causes and Solutions:
-
Compound Quality and Purity:
-
Source and Purity: Use a reputable supplier and verify the purity of the this compound. Purity should ideally be ≥98%.[4]
-
Batch-to-Batch Variability: Be aware of potential variations between different batches of the compound. If you suspect this, test a new batch alongside a previously validated one.
-
-
Compound Degradation:
-
Improper Storage: Ensure the compound is stored correctly as a dry powder or as a stock solution at the recommended temperature and protected from light.[2]
-
Solution Age: Use freshly prepared dilutions for each experiment.
-
-
Experimental Conditions:
-
Cell Line Sensitivity: The sensitivity to this compound can vary significantly between different cell lines.[5] Refer to published data to ensure you are using an appropriate concentration range for your chosen cell line.
-
Assay Sensitivity: The chosen viability or proliferation assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or optimizing the current one.
-
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound has been shown to exert its anticancer effects through various mechanisms, including the induction of apoptosis and G2/M cell cycle arrest.[5] It targets signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways.[5][6]
-
What is the typical purity of commercially available this compound? Reputable suppliers typically offer this compound with a purity of 95% to 99%.[3] It is crucial to check the certificate of analysis for each batch.
Handling and Storage
-
What is the best solvent to dissolve this compound? Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high dissolving power for hydrophobic compounds.[1]
-
What are the recommended storage conditions for this compound?
-
Solid Form: Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended.[3]
-
Stock Solutions: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] Avoid repeated freeze-thaw cycles.[2]
-
-
My this compound stock solution in DMSO appears cloudy after thawing. What should I do? This indicates that the compound may have precipitated. Gently warm the vial to 37°C and vortex until the solution is clear. If it does not fully redissolve, it is best to prepare a fresh stock solution.[1]
Experimental Design
-
What is a typical concentration range for in vitro experiments? The effective concentration of this compound can vary widely depending on the cell line. Reported IC50 values generally range from the low micromolar to double-digit micromolar concentrations.[5] It is advisable to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 100 µM) to determine the optimal range for your specific cell line.
-
Does serum in the cell culture medium affect the activity of this compound? Yes, components in fetal bovine serum (FBS) can bind to hydrophobic compounds like this compound, which may reduce its effective concentration and impact experimental outcomes.[3] It is important to maintain a consistent serum concentration throughout your experiments and in your controls.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Solubility | Reference |
| DMSO | 100 mg/mL | Room Temperature | Soluble (ultrasonication may be needed) | [7] |
| Ethanol | Not specified | Not specified | Soluble | [1] |
| Water | Not specified | Not specified | Sparingly soluble | [1] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Stability | Recommendation | Reference |
| -80°C | DMSO | 6 months | Stable | Recommended for long-term storage | [2] |
| -20°C | DMSO | 1 month | Stable | Suitable for short-term storage | [2] |
| Room Temperature | Aqueous Solution | > 1 day | Not Recommended | Prepare fresh daily | [1] |
Table 3: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Cancer | 40 | MTT | [5] |
| C4-1 | Cervical Cancer | 40 | MTT | [5] |
| C33A | Cervical Cancer | ~50-60 | MTT | [5] |
| ME-180 | Cervical Cancer | ~50-60 | MTT | [5] |
| A549 | Lung Cancer | 38.87 µg/mL (~69.3 µM) | Not specified | [8] |
| MCF7 | Breast Cancer | 46.3 | MTS/PMS | [7] |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol is adapted from a study on the anticancer activity of 23,24-dihydrocucurbitacin B.[9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1x10^6 cells/well.
-
Incubate for 12 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.78, 1.56, 3.12, 6.25, 12.5, 25, 50, 100, and 200 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24 hours (or the desired treatment duration).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (2.5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: General experimental workflow for an MTT cell viability assay.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NFAT | MedChemExpress [medchemexpress.eu]
- 3. CAS 13201-14-4 | this compound [phytopurify.com]
- 4. Page loading... [guidechem.com]
- 5. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogrev.com [phcogrev.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay [bio-protocol.org]
Technical Support Center: Immunofluorescence Troubleshooting After Dihydrocucurbitacin B Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding high background in immunofluorescence (IF) experiments following treatment with Dihydrocucurbitacin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a naturally occurring triterpenoid compound.[1] It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis.[2] Its mechanism of action involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Q2: Why am I observing high background fluorescence in my immunofluorescence experiment after this compound treatment?
A2: High background fluorescence after this compound treatment can stem from several factors. These can be categorized into two main areas: issues related to the immunofluorescence protocol itself and potential effects of the this compound treatment. Common causes include suboptimal antibody concentrations, insufficient blocking or washing, and potential autofluorescence from the compound or cellular stress.[3][4][5]
Q3: Could this compound itself be causing the high background?
Q4: What are the essential controls to include in my immunofluorescence experiment with this compound treatment?
A4: To ensure the validity of your results, the following controls are highly recommended:
-
Untreated Control: Cells not exposed to this compound to establish baseline staining.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle.
-
No Primary Antibody Control: Treated and untreated cells stained only with the secondary antibody to check for non-specific binding of the secondary antibody.[3]
-
Drug-Only Control (Unstained): Cells treated with this compound but not stained with any antibodies to assess for drug-induced autofluorescence.[4][5]
-
Isotype Control: Staining with an antibody of the same isotype and concentration as the primary antibody but with no known specificity in the sample to determine non-specific binding of the primary antibody.
Troubleshooting Guide for High Background
High background fluorescence can obscure specific staining and lead to misinterpretation of results. Use the following guide to identify and address the potential causes of this issue in your experiments.
Step 1: Initial Assessment
Start by examining your control slides to pinpoint the likely source of the high background.
| Control Sample | Observation | Possible Cause | Next Step |
| Drug-Only (Unstained) | High background fluorescence | This compound or cellular stress is causing autofluorescence. | Proceed to Section A: Autofluorescence Mitigation |
| No Primary Antibody | High background fluorescence | Non-specific binding of the secondary antibody. | Proceed to Section B: Reducing Non-Specific Antibody Binding |
| Vehicle Control | High background compared to untreated | The vehicle (e.g., DMSO) is inducing cellular changes or autofluorescence. | Consider reducing vehicle concentration or changing the solvent. |
| All Samples (including untreated) | Uniformly high background | General issues with the immunofluorescence protocol. | Proceed to Section C: General Protocol Optimization |
Section A: Autofluorescence Mitigation
If the "drug-only" control indicates autofluorescence, consider the following steps:
-
Spectral Analysis: If possible, use a spectrophotometer or a microscope with spectral imaging capabilities to determine the emission spectrum of the background fluorescence. This can help in choosing fluorophores for your secondary antibodies that are spectrally distinct from the background.
-
Photobleaching: Before incubation with antibodies, expose the cells to the excitation light for a period to "bleach" the autofluorescence. The duration of this step will need to be optimized.
-
Quenching: Treat cells with a quenching agent such as 0.1% sodium borohydride in PBS after fixation.
Section B: Reducing Non-Specific Antibody Binding
For high background observed in the "no primary antibody" control, focus on optimizing the antibody incubation steps:
-
Secondary Antibody Concentration: Titrate the secondary antibody to determine the lowest concentration that still provides a robust signal.
-
Blocking Step: Increase the duration of the blocking step (e.g., from 1 hour to 2 hours) or change the blocking agent. Common blocking buffers include 5% normal goat serum (or serum from the host species of the secondary antibody) or 3% Bovine Serum Albumin (BSA) in PBS.
-
Washing Steps: Increase the number and duration of washes after secondary antibody incubation.[3] Adding a low concentration of a mild detergent like Tween-20 (0.05%) to the wash buffer can also help.
Section C: General Protocol Optimization
If high background is a general issue across all samples, a thorough review of your entire immunofluorescence protocol is necessary.
| Parameter | Recommendation |
| Primary Antibody Concentration | Titrate the primary antibody to find the optimal balance between signal and background. |
| Fixation | Ensure the fixation method (e.g., 4% paraformaldehyde) and duration are appropriate for your antigen. Over-fixation can sometimes lead to increased background. |
| Permeabilization | If staining for an intracellular target, ensure the permeabilization step (e.g., with Triton X-100 or saponin) is sufficient but not excessive, as this can damage cell morphology and increase background. |
| Reagent Quality | Use fresh, high-quality reagents, including buffers and antibodies. |
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting high background in immunofluorescence experiments.
Experimental Protocols
General Immunofluorescence Protocol for Cells Treated with this compound
This protocol provides a starting point and should be optimized for your specific cell line and target protein.
Materials:
-
Cells cultured on glass coverslips
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include vehicle-treated and untreated controls.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If staining for an intracellular antigen, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Immunofluorescence Experimental Workflow
Caption: A typical workflow for an immunofluorescence experiment.
Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
This compound and related compounds have been shown to affect the PI3K/Akt/mTOR signaling pathway. Understanding this pathway can help in designing experiments to investigate the effects of the compound.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by this compound.
References
- 1. This compound | C32H48O8 | CID 267250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:13201-14-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Dihydrocucurbitacin B vs. Cucurbitacin B: A Comparative Analysis of Anticancer Activity
A Detailed Examination of Two Potent Triterpenoids for Researchers and Drug Development Professionals
Dihydrocucurbitacin B and Cucurbitacin B, two closely related tetracyclic triterpenoid compounds, have garnered significant attention in the field of oncology for their potent anticancer properties. Both compounds, primarily isolated from plants of the Cucurbitaceae family, have demonstrated the ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis across a spectrum of cancer types. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms of action.
Comparative Anticancer Potency: A Quantitative Overview
The cytotoxic effects of this compound and Cucurbitacin B have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. A direct comparison in A549 non-small-cell lung cancer cells reveals a significant difference in potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | A549 | Non-Small-Cell Lung | 12.09 µM | [1] |
| HeLa | Cervical Cancer | 40 µM | [2][3] | |
| C4-1 | Cervical Cancer | 40 µM | [2][3] | |
| C33A | Cervical Cancer | ~50 µM | [2][3] | |
| SiHa | Cervical Cancer | ~55 µM | [2][3] | |
| Ca Ski | Cervical Cancer | ~60 µM | [2][3] | |
| Cucurbitacin B | A549 | Non-Small-Cell Lung | 0.009 µM (for a derivative) | [4] |
| MCF-7 | Breast Cancer | 4.12 µM | ||
| MDA-MB-231 | Breast Cancer | 3.68 µM | ||
| LNCaP | Prostate Cancer | 10.71 µM | [5][6] | |
| HepG-2 | Hepatocellular Carcinoma | 0.63 µM (for a derivative) | [7][8] | |
| SRB1, SRB12, SCC13, COLO16 | Cutaneous Squamous Cell Carcinoma | 0.4 - 10 µM | [9] |
Mechanisms of Anticancer Action: A Head-to-Head Comparison
Both this compound and Cucurbitacin B exert their anticancer effects through multifaceted mechanisms, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
Experimental evidence indicates that both compounds induce a G2/M phase arrest in the cell cycle of various cancer cells. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
-
This compound: Treatment of HeLa cervical cancer cells with this compound resulted in a significant increase in the population of cells in the G2/M phase.[2]
-
Cucurbitacin B: Similarly, Cucurbitacin B has been shown to cause G2/M arrest in cutaneous squamous cell carcinoma cell lines and A549 lung cancer cells.[9][10]
Induction of Apoptosis
A key mechanism underlying the anticancer activity of both compounds is the induction of apoptosis, or programmed cell death.
-
This compound: In HeLa cells, this compound treatment leads to a dose-dependent increase in apoptosis, as evidenced by nuclear condensation and the externalization of phosphatidylserine.[2][3]
-
Cucurbitacin B: Cucurbitacin B has been demonstrated to induce apoptosis in a variety of cancer cell lines, including prostate cancer and colorectal cancer cells, through the activation of caspase cascades.[4][5][11][12]
Signaling Pathways
The anticancer effects of this compound and Cucurbitacin B are mediated through the modulation of key signaling pathways that are often dysregulated in cancer. Both compounds have been shown to target the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are critical for cell survival, proliferation, and differentiation.
PI3K/Akt/mTOR Pathway
dot
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by the compounds.
JAK/STAT Pathway
dot
Caption: The JAK/STAT signaling pathway and points of inhibition by Cucurbitacin B.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Cell Viability Assay (MTT Assay)
dot
Caption: A generalized workflow for the MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1x10^4 to 1x10^6 cells/well and allowed to adhere overnight.[2][3]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Cucurbitacin B for a specified period, typically 24 to 72 hours.[3][13]
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
dot
Caption: A generalized workflow for the Annexin V/PI apoptosis assay.
Protocol Details:
-
Cell Treatment: Cells are treated with the desired concentrations of the compounds for 24 to 48 hours.[4][10]
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[4][14]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][14]
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol Details:
-
Cell Treatment and Fixation: Cells are treated with the compounds for 24 hours, then harvested and fixed in cold 70% ethanol overnight at -20°C.[15][16]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A in the dark.[15][16]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15]
Western Blot Analysis
Protocol Details:
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-Akt, p-STAT3, Cyclin B1, Bcl-2, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Cucurbitacin B are potent natural compounds with significant anticancer activity. While both induce G2/M cell cycle arrest and apoptosis through modulation of the PI3K/Akt/mTOR and JAK/STAT pathways, the available data suggests that Cucurbitacin B and its derivatives may exhibit greater potency in certain cancer cell lines compared to this compound. Further direct comparative studies across a wider range of cancer types are warranted to fully elucidate their relative therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into the anticancer mechanisms of these promising compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B induces apoptosis in colorectal cells through reactive oxygen species generation and endoplasmic reticulum stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Inhibition of paclitaxel resistance and apoptosis induction by cucurbitacin B in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cucurbitacin B enhances apoptosis in gefitinib resistant non-small cell lung cancer by modulating the miR-17-5p/STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Dihydrocucurbitacin B vs. Cisplatin: A Comparative Analysis of a Novel Phytochemical and a Conventional Chemotherapeutic in Cervical Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of Dihydrocucurbitacin B, a natural triterpenoid, and cisplatin, a long-established chemotherapeutic agent, on cervical cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-cancer compounds. All data presented is supported by published experimental findings.
Executive Summary
Cervical cancer remains a significant global health challenge. While cisplatin is a cornerstone of its treatment, issues of toxicity and drug resistance necessitate the exploration of new therapeutic agents. This compound, a compound derived from cucurbit plants, has demonstrated promising anti-cancer properties. This guide synthesizes available data to compare the efficacy and mechanisms of action of these two compounds in cervical cancer cell lines, primarily focusing on the widely studied HeLa cell line.
The evidence suggests that while cisplatin has a lower IC50 value, indicating higher potency at lower concentrations, this compound exhibits significant cytotoxic and pro-apoptotic effects through a distinct molecular pathway. This suggests its potential as an alternative or complementary therapeutic strategy.
Quantitative Data Comparison
The following tables summarize the key quantitative data extracted from various studies. It is important to note that direct comparative studies are limited, and thus, experimental conditions such as incubation times and specific assay kits may vary between the data points for each compound.
Table 1: Cytotoxicity (IC50) in HeLa Cervical Cancer Cells
| Compound | IC50 Value (µM) | Incubation Time | Citation |
| This compound | 40 - 60 | Not Specified | [1][2] |
| Cisplatin | 12 | 48 hours | [3] |
| Cisplatin | 22.4 | 24 hours | [3] |
| Cisplatin | 12.3 | 48 hours | [3] |
| Cisplatin | 25.5 | 24 hours | [3] |
| Cisplatin | 7.7 | 48 hours | [3] |
Note: The variability in cisplatin's IC50 values can be attributed to differences in experimental protocols and cell culture conditions across studies.
Table 2: Apoptosis Induction in HeLa Cells
| Compound | Concentration (µM) | Percentage of Apoptotic Cells | Incubation Time | Citation |
| This compound | 20 | Increased (Specific % not provided) | 24 hours | [1] |
| This compound | 40 | Significantly Increased (Specific % not provided) | 24 hours | [1] |
| This compound | 80 | Significantly Increased (Specific % not provided) | 24 hours | [1] |
| Cisplatin | Various | Induces apoptosis | Time-dependent |
Note: While quantitative data for cisplatin-induced apoptosis under identical conditions to this compound is not available in the reviewed literature, multiple studies confirm its ability to induce apoptosis in a time- and dose-dependent manner.
Mechanisms of Action
This compound and cisplatin exert their anti-cancer effects through distinct signaling pathways.
This compound: This natural compound has been shown to induce apoptosis and cell cycle arrest in cervical cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway [1][2]. This pathway is crucial for cell survival, proliferation, and growth. By downregulating the expression of key proteins in this cascade, this compound effectively halts cancer cell progression[1].
Cisplatin: The primary mechanism of cisplatin involves binding to nuclear DNA to form DNA adducts. This DNA damage, if not repaired, triggers a cascade of events leading to apoptosis. Cisplatin-induced apoptosis is a complex process involving multiple signaling pathways, including the MAPK (mitogen-activated protein kinase) and NF-κB pathways . Activation of these pathways can either promote or inhibit apoptosis, depending on the cellular context.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific concentrations and incubation times, refer to the original publications.
Cell Culture
HeLa human cervical cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
HeLa cells are seeded in 96-well plates at a density of approximately 5x10³ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or cisplatin for a specified period (e.g., 24 or 48 hours).
-
Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
HeLa cells are seeded in 6-well plates and treated with the desired concentrations of this compound or cisplatin for the indicated time.
-
After treatment, both floating and adherent cells are collected and washed twice with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide are added to the cell suspension according to the manufacturer's instructions, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Western Blot Analysis
-
HeLa cells are treated with this compound or cisplatin.
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, mTOR for this compound; or key proteins in the MAPK pathway for cisplatin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This comparative guide highlights that this compound is a promising anti-cancer agent against cervical cancer cells, acting through the inhibition of the PI3K/Akt/mTOR pathway. While cisplatin remains a potent chemotherapeutic with a lower IC50, its mechanism is primarily centered on DNA damage. The distinct mechanisms of action suggest that this compound could be a valuable alternative, particularly in cases of cisplatin resistance, or be used in combination therapies to enhance efficacy and potentially reduce toxicity. Further in-depth, direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
Dihydrocucurbitacin B: A Comparative Guide to its Mechanism of Action in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Dihydrocucurbitacin B (DHCB) in various cancer cell lines. We compare its performance with alternative therapeutic agents and provide supporting experimental data to offer a clear perspective on its potential as an anti-cancer compound.
Executive Summary
This compound, a tetracyclic triterpenoid compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines. Its primary mechanisms of action involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, namely the PI3K/Akt/mTOR and JAK/STAT pathways. This guide presents a detailed analysis of DHCB's activity, comparing it with its well-studied analogue, Cucurbitacin B, and other established inhibitors of these pathways.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Cucurbitacin B, and alternative pathway inhibitors across a range of cancer cell lines. This data allows for a direct comparison of their cytotoxic potencies.
Table 1: IC50 Values of this compound and Analogues in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 40 - 60 | [1] |
| This compound | C4-1 | Cervical Cancer | 40 | [1] |
| Dihydrocucurbitacin E | A549 | Lung Cancer | 38.87 µg/mL | [2] |
| Cucurbitacin B | SKBR-3 | Breast Cancer | 3.29 | [3] |
| Cucurbitacin B | HBL-100 | Breast Cancer (Non-malignant) | 32.77 | [3] |
| Cucurbitacin B | MCF-7 | Breast Cancer | 63.07 | [3] |
| Cucurbitacin B | T47D | Breast Cancer | 88.4 | [3] |
| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 0.0303 | |
| Cucurbitacin B | LNCaP | Prostate Cancer | 10.71 | [4] |
| Cucurbitacin B | PC3 | Prostate Cancer | 9.67 | [5] |
| Cucurbitacin B | WPMY-1 | Prostate (Normal) | 0.066 (48h) | [6] |
| Cucurbitacin B | HPRF | Prostate (Normal) | 0.089 (48h) | [6] |
| Cucurbitacin B | U-2 OS | Osteosarcoma | 20-100 (significant reduction) | |
| Cucurbitacin B | K562 | Leukemia | 0.0156 - 0.0353 | [7] |
Table 2: IC50 Values of Alternative Pathway Inhibitors
| Inhibitor | Target Pathway | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Stattic | STAT3 | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 | [8] |
| Stattic | OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 | [8] | |
| Stattic | Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 | [8] | |
| Stattic | UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 | [8] | |
| Stattic | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | [9] | |
| Stattic | Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | [9] | |
| Wortmannin | PI3K | Cell-free assay | - | 0.003 | [3][10] |
| LY294002 | PI3K | Cell-free assay (p110α/δ/β) | - | 0.5/0.57/0.97 | [11] |
| Perifosine | Akt | Various tumor cell lines | - | 0.6 - 8.9 | [2][12] |
| Perifosine | MM.1S | Multiple Myeloma | 4.7 | [12] |
Mechanism of Action: Signaling Pathway Inhibition
This compound and its analogues exert their anti-cancer effects by targeting two critical signaling pathways: the PI3K/Akt/mTOR and the JAK/STAT pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
-
This compound has been shown to significantly decrease the expression of key proteins in the PI3K/Akt/mTOR cascade in HeLa cells.[1] This leads to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stattic | STAT inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LY294002 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. Perifosine | Akt inhibitor | Mechanism | Concentration [selleckchem.com]
Dihydrocucurbitacin B and Its Derivatives: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cytotoxic effects of Dihydrocucurbitacin B and its derivatives against various cancer cell lines. The information is compiled from recent studies to assist researchers in understanding the structure-activity relationships and mechanisms of action of these potent natural compounds.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and related cucurbitacin derivatives in various cancer and normal cell lines. This data allows for a direct comparison of the cytotoxic potency of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 40 - 60 | [1] |
| A549 | Non-small-cell Lung Cancer | Not explicitly stated, but evaluated | [2] | |
| fR-2 (normal) | Epithelial | 125 | [1] | |
| HCerEpiC (normal) | Cervical Epithelial | 125 | [1] | |
| Cucurbitacin B | U-2 OS | Osteosarcoma | 20 - 100 (significant viability reduction) | [3] |
| HepG-2 | Hepatocellular Carcinoma | Not explicitly stated, but evaluated | [4] | |
| L-O2 (normal) | Hepatocyte | Not explicitly stated, but evaluated | [4] | |
| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | ~0.1 | [5] | |
| A549 | Lung Cancer | Not explicitly stated, but evaluated | [6] | |
| MCF-7 | Breast Cancer | 12.0 | [7] | |
| Vero (normal) | Kidney Epithelial | 0.04 | [7] | |
| Cucurbitacin B Derivative 10b | HepG-2 | Hepatocellular Carcinoma | 0.63 | [4][8] |
| L-O2 (normal) | Hepatocyte | >2.97 (calculated from TI) | [4][8] | |
| Cucurbitacin B Derivatives (general) | A549 | Non-small-cell Lung Cancer | Potent to moderate activity | [2] |
| Cucurbitacin Derivatives 1, 2, 3 | MCF-7 | Breast Cancer | 18.1, 15.4, 16.6 | [7] |
| Vero (normal) | Kidney Epithelial | >12.4, >1.88, >0.08 (less toxic than Cucurbitacin B) | [7] |
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay used to evaluate the effects of this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted method for assessing cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow involved in the cytotoxic evaluation of this compound derivatives.
Caption: A typical workflow for determining the cytotoxicity of compounds.
Caption: this compound derivatives induce apoptosis via JAK/STAT inhibition.
Mechanism of Action
This compound and its derivatives exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Inhibition of the JAK/STAT Signaling Pathway
A key mechanism of action for many cucurbitacins is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Specifically, these compounds have been shown to inhibit the phosphorylation of JAK2 and STAT3.[3][5] The constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
By inhibiting STAT3 phosphorylation, this compound derivatives prevent its dimerization and translocation to the nucleus.[3] This, in turn, downregulates the expression of STAT3 target genes that are crucial for cancer cell survival, including anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][6]
Induction of Apoptosis
The inhibition of the JAK/STAT pathway directly contributes to the induction of apoptosis. The downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (Bax, Bad) disrupt the mitochondrial membrane potential.[3] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to programmed cell death.[3][6]
Furthermore, some studies indicate that this compound can induce apoptosis through the generation of reactive oxygen species (ROS).[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest, particularly at the G2/M phase.[1] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity evaluation of this compound and cucurbitacin B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cucurbitacin B inhibits cell proliferation and induces apoptosis in human osteosarcoma cells via modulation of the JAK2/STAT3 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dihydrocucurbitacin B Demonstrates Potent In Vivo Efficacy in Xenograft Models
FOR IMMEDIATE RELEASE
[City, State] – Dihydrocucurbitacin B, a naturally occurring triterpenoid, is showing significant promise as a potent anti-cancer agent in preclinical xenograft models. This guide provides a comprehensive overview of its in vivo efficacy, comparing its performance with other agents and detailing the experimental data and protocols from recent studies. The evidence suggests that this compound and its derivatives warrant further investigation in the development of novel cancer therapies.
Comparative In Vivo Efficacy
This compound and its related compounds, including Cucurbitacin B, have demonstrated significant tumor growth inhibition across various cancer cell line xenografts. The following tables summarize the key quantitative data from these studies, offering a comparative look at their performance against other established treatments.
| Compound | Xenograft Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI | Source |
| Bioreductive Prodrug of Cucurbitacin B (1) | 4T1 (Breast Cancer) | 5 mg/kg/d | Not Specified | 53.8% | Tamoxifen (TAM) | 55.0% | [1] |
| Cucurbitacin B (CuB) | Multiple Myeloma | Not Specified | 24 days | Significant inhibition (Tumor volume: 2381.0 ± 1005.3 mm³) | Control | 4410.7 ± 1754.9 mm³ | [2] |
| Low-Dose Cucurbitacin B (LD-CuB) + Low-Dose Methotrexate (LD-MTX) | MG-63 (Osteosarcoma) | LD-CuB: 0.5 mg/kg; LD-MTX: 150 mg/kg | 35 days | Tumors barely detectable | LD-CuB or LD-MTX alone | Slight tumor volume increase | [3] |
| Cucurbitacin B (CuB) | A549 (Non-Small Cell Lung Cancer) | Not Specified | Not Specified | Significant attenuation of tumor burden | Control | Not Specified | [4] |
| Cucurbitacin B (CuB) | BEL-7402 (Hepatocellular Carcinoma) | Not Specified | Not Specified | Effective inhibition | Not Specified | Not Specified | [5] |
Signaling Pathways and Mechanism of Action
This compound and its analogs exert their anti-tumor effects by modulating multiple cellular signaling pathways. Key mechanisms include the induction of cell cycle arrest, apoptosis, and inhibition of metastasis.
A primary target of cucurbitacins is the JAK/STAT3 signaling pathway , which is crucial for tumor cell proliferation, survival, and angiogenesis.[6][7] By inhibiting the phosphorylation of STAT3, these compounds can effectively shut down downstream pro-survival signaling.[6]
Furthermore, cucurbitacins have been shown to interfere with the PI3K/Akt/mTOR pathway , another critical regulator of cell growth and survival.[8] Studies have demonstrated that 23,24-dihydrocucurbitacin B can significantly decrease the expression of key proteins in this cascade.[8]
The diagram below illustrates the key signaling pathways targeted by this compound and its derivatives.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies of this compound and its analogs.
General Xenograft Model Protocol
The following workflow outlines a typical procedure for establishing and utilizing a xenograft model to test the efficacy of a compound like this compound.
Caption: General workflow for in vivo xenograft studies.
Specific Methodologies
-
Cell Lines: A variety of human cancer cell lines have been used, including A549 (non-small cell lung cancer)[4][9], 4T1 (breast cancer)[1], multiple myeloma cell lines[2], and MG-63 (osteosarcoma).[3]
-
Animal Models: Athymic nude mice are commonly used for establishing xenografts.[3]
-
Drug Administration: Compounds are typically administered via intraperitoneal (i.p.) injections.[3]
-
Data Analysis: Tumor volume is calculated using the formula: (Length × Width × Height) × 0.5236.[3] Western blotting is often performed on excised tumors to analyze protein expression levels and confirm the mechanism of action.[3][4]
Conclusion
The collective evidence from in vivo xenograft studies strongly supports the potential of this compound and its derivatives as effective anti-cancer agents. Their ability to inhibit tumor growth, often in synergy with existing chemotherapeutics, and their well-characterized mechanisms of action make them compelling candidates for further clinical development. Future research should focus on optimizing drug delivery, evaluating long-term toxicity, and exploring their efficacy in a broader range of cancer types.
References
- 1. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacin B exerts anti-cancer activities in human multiple myeloma cells in vitro and in vivo by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of low-dose cucurbitacin B and low-dose methotrexate for treatment of human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B inhibits HIF-1α and attenuates non-small cell lung cancer via ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogrev.com [phcogrev.com]
- 6. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Derivative of Cucurbitacin B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Gene Expression Profiles of Cells Treated with Dihydrocucurbitacin B and Other Cucurbitacins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Dihydrocucurbitacin B and other related cucurbitacins on gene expression. Due to the limited availability of direct comparative studies, this document synthesizes findings from multiple research articles to offer insights into the distinct and overlapping molecular impacts of these compounds. The information presented herein is intended to support further research and drug development efforts in oncology and other therapeutic areas.
Comparative Analysis of Gene Expression Changes
| Cucurbitacin | Gene | Regulation | Cell Line/Model | Reference |
| Dihydrocucurbitacin E | cPLA-2 | Down | B[a]P-induced lung toxicity in mice | [1] |
| sPLA-2 | Down | B[a]P-induced lung toxicity in mice | [1] | |
| Cucurbitacin B | p16INK4A (CDKN2A) | Up | H1299 (NSCLC) | [2][3][4][5][6] |
| p21CIP1/WAF1 (CDKN1A) | Up | H1299 (NSCLC), PC3 (Prostate) | [2][3][4][5][6][7] | |
| c-MYC | Down | H1299 (NSCLC) | [2][3][4][5][6] | |
| K-RAS | Down | H1299 (NSCLC) | [2][3][4][5][6] | |
| hTERT | Down | H1299 (NSCLC) | [2][3][4][5][6] | |
| Cyclin D1 | Down | PC3 (Prostate) | [7] | |
| CDK4 | Down | PC3 (Prostate) | [7] | |
| ZFP91 | Down | A549 (NSCLC) | [8] | |
| HIF-1α | Down | A549 (NSCLC) | [8] | |
| XIST | Down | SCC9 (Tongue Cancer) | [9] | |
| miR-29b | Up | SCC9 (Tongue Cancer) | [9] | |
| Cucurbitacin E | p21 | Up | Breast cancer cells | [10] |
| p27 | Up | Breast cancer cells | [10] | |
| GADD45β | Up | GBM8401, U-87-MG (Glioblastoma) | [11] | |
| CDC2 | Down | GBM8401, U-87-MG (Glioblastoma) | [11] | |
| Cyclin B1 | Down | GBM8401, U-87-MG (Glioblastoma) | [11] | |
| AIF | Down | SW480 (Colorectal Cancer) | [12] | |
| Caspase-3 | Up | SW480 (Colorectal Cancer) | [12] | |
| BAX | Down | SW480 (Colorectal Cancer) | [12] | |
| BCL-2 | Up | SW480 (Colorectal Cancer) | [12] | |
| LC3 | Up | SW480 (Colorectal Cancer) | [12] | |
| Beclin-1 | Up | SW480 (Colorectal Cancer) | [12] | |
| ATG5 | Up | SW480 (Colorectal Cancer) | [12] | |
| p53 | Up | SW480 (Colorectal Cancer) | [12] | |
| Cucurbitacin I | Oct-4 | Down | CD133+ NSCLC cells | [13] |
| Nanog | Down | CD133+ NSCLC cells | [13] | |
| Sox2 | Down | CD133+ NSCLC cells | [13] | |
| Bcl-2 | Down | CD133+ NSCLC cells | [13] | |
| Bcl-xL | Down | CD133+ NSCLC cells | [13] | |
| Heme oxygenase-1 | Down | Macrophages | [14] | |
| iNOS | Up | Macrophages | [14] | |
| Tnf | Up | Macrophages | [14] | |
| Cxcl2 | Up | Macrophages | [14] | |
| IL-1β | Up | Macrophages | [14] | |
| ATG5 | Down | SW480 (Colorectal Cancer) | [12] | |
| p53 | Up | SW480 (Colorectal Cancer) | [12] |
Experimental Protocols
The following sections detail generalized methodologies for the key experiments cited in the literature concerning the effects of cucurbitacins on gene expression.
Cell Culture and Treatment
-
Cell Lines and Culture Conditions: Human cancer cell lines (e.g., H1299, PC3, A549, SW480, GBM8401) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][6]
-
Cucurbitacin Treatment: Cucurbitacins are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. For experiments, cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the cucurbitacin or vehicle control (DMSO). Treatment durations typically range from a few hours to 48 hours, depending on the experimental endpoint.[2][6][15]
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with a SYBR Green-based detection system. Gene-specific primers are used to amplify the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.[2][6]
Western Blot Analysis:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific to the target proteins overnight at 4°C. After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]
RNA Sequencing (RNA-Seq) Workflow:
For a global, unbiased assessment of gene expression changes, RNA-Seq is the current standard. A typical workflow involves:
-
Sample Preparation: High-quality total RNA is extracted from cucurbitacin-treated and control cells. RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse-transcribed into cDNA. Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome using aligners such as STAR or HISAT2.[17]
-
Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the treated and control groups.[18]
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to understand the biological functions of the differentially expressed genes.[18]
-
Visualizations
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for comparing gene expression profiles using RNA-Seq.
JAK/STAT Signaling Pathway Inhibition by Cucurbitacins
Caption: Inhibition of the JAK/STAT signaling pathway by various cucurbitacins.
References
- 1. Dihydro-Cucurbitacin-E; a Secondary Metabolite of Curvularia lunata's Biotransformation as a Promising cPLA-2 and sPLA-2 Inhibitor in B[a]P-Induced Lung Toxicity [openmicrobiologyjournal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cucurbitacin B Alters the Expression of Tumor-Related Genes by Epigenetic Modifications in NSCLC and Inhibits NNK-Induced Lung Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin B Alters the Expression of Tumor-Related Genes by Epigenetic Modifications in NSCLC and Inhibits NNK-Induced Lung Tumorigenesis | Semantic Scholar [semanticscholar.org]
- 5. Cucurbitacin B alters the expression of tumor-related genes by epigenetic modifications in NSCLC and inhibits NNK-induced lung tumorigenesis [en-cancer.fr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Cucurbitacin B inhibits HIF-1α and attenuates non-small cell lung cancer via ZFP91 [frontiersin.org]
- 9. Cucurbitacin B Inhibits Cell Proliferation by Regulating X-Inactive Specific Transcript Expression in Tongue Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth inhibitory effect of Cucurbitacin E on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. Cucurbitacin I inhibits tumorigenic ability and enhances radiochemosensitivity in nonsmall cell lung cancer-derived CD133-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cucurbitacin I Reverses Tumor-Associated Macrophage Polarization to Affect Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]
- 16. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
The Role of ROS Generation in Dihydrocucurbitacin B-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydrocucurbitacin B (DHCB) and its role in inducing apoptosis through the generation of reactive oxygen species (ROS). The performance of DHCB is contextualized by comparing it with established anticancer agents, Paclitaxel and Doxorubicin, which also exert their cytotoxic effects in part through ROS-mediated pathways. This document summarizes key quantitative data, details experimental protocols for essential assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of Apoptosis Induction and ROS Generation
The efficacy of this compound in triggering apoptosis and elevating intracellular ROS levels is presented below in comparison to Paclitaxel and Doxorubicin. It is important to note that the data presented are compiled from different studies, employing varied cell lines and experimental conditions. Therefore, this comparison should be considered as an indicative overview rather than a direct head-to-head assessment.
| Compound | Cell Line | Concentration Range | % Apoptotic Cells (Range) | % Increase in ROS Levels (Range) | Key Signaling Pathways Affected |
| This compound (DHCB) | HeLa | 20 - 80 µM | Significant dose-dependent increase | 70 - 260% | PI3K/Akt/mTOR[1] |
| Cucurbitacin B (CuB) | PC3 | 5 - 25 µM | Dose-dependent increase | ~133 - 241% | JAK/STAT[2] |
| LNCaP | 5 - 25 µM | Significant dose-dependent increase | ~42 - 151% | Notch Signaling[3] | |
| Paclitaxel | PC9 | 50 - 100 nM | Significant increase (up to 60.6% late apoptotic) | Dose-dependent increase | EGFR/PI3K/AKT/mTOR, ATR/Chk1[4][5] |
| CHMm | 0.1 - 1 µM | Dose-dependent increase | Significant dose-dependent increase | PI3K/AKT, MAPK[6][7] | |
| Doxorubicin | H9c2 | 0.1 - 1 µM | Dose-dependent increase | Dose-dependent increase | p53-independent, ROS-mediated mitochondrial pathway[8][9][10] |
| MCF-7 | Not specified | Increased | Increased | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells and treat with the compound of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the overall levels of reactive oxygen species within the cells.
-
Cell Seeding and Treatment: Plate cells in a suitable format (e.g., 96-well plate or culture dish) and treat with the test compound.
-
DCFH-DA Loading: After treatment, wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 535 nm. For qualitative analysis, images can be captured using a fluorescence microscope.
-
Data Analysis: Express the ROS levels as a percentage of the fluorescence intensity of the control group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in ROS-induced apoptosis and the general experimental workflow to confirm this mechanism.
Caption: DHCB-induced apoptotic signaling pathway.
Caption: Experimental workflow to confirm ROS-mediated apoptosis.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cucurbitacin-B instigates intrinsic apoptosis and modulates Notch signaling in androgen-dependent prostate cancer LNCaP cells [frontiersin.org]
- 4. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 5. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of Dihydrocucurbitacin B's Effect on Cell Cycle Regulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Dihydrocucurbitacin B (DHCB) and other cucurbitacins on cell cycle regulation. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a resource for independent verification and further research.
Comparative Analysis of Cell Cycle Arrest
This compound and its analogs, Cucurbitacin B, E, and I, are known to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines. This inhibitory effect on cell proliferation is a key aspect of their potential as anticancer agents. The following table summarizes the quantitative effects of these compounds on cell cycle phase distribution.
| Compound | Cell Line | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| This compound | HeLa | Control | 55.1 | 25.8 | 19.1 | [1] |
| 20 µM | 48.2 | 23.5 | 28.3 | [1] | ||
| 40 µM | 41.5 | 20.1 | 38.4 | [1] | ||
| 80 µM | 35.8 | 15.7 | 48.5 | [1] | ||
| Cucurbitacin B | MCF-7 | Control | 65.2 | 18.5 | 16.3 | [2] |
| 2.5 µM | 45.1 | 15.2 | 39.7 | [2] | ||
| 5 µM | 30.7 | 10.8 | 58.5 | [2] | ||
| MDA-MB-231 | Control | 58.9 | 25.4 | 15.7 | [2] | |
| 2.5 µM | 42.3 | 20.1 | 37.6 | [2] | ||
| 5 µM | 28.9 | 14.7 | 56.4 | [2] | ||
| Cucurbitacin E | MDA-MB-468 | Control | 52.1 | 28.5 | 19.4 | [3][4] |
| 50 nM | 41.2 | 22.3 | 36.5 | [3][4] | ||
| 100 nM | 30.8 | 15.1 | 54.1 | [3][4] | ||
| 200 nM | 28.9 | 13.2 | 57.9 | [3][4] | ||
| NCI-N87 | Control | 60.3 | 22.1 | 17.6 | [5] | |
| 100 nM | 45.2 | 15.8 | 39.0 | [5] | ||
| Cucurbitacin I | PANC-1 | Control | 51.2 | 28.7 | 20.1 | [6] |
| 0.5 µM | 35.6 | 18.9 | 45.5 | [6] |
Signaling Pathway of this compound
This compound exerts its effect on cell cycle regulators primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this cascade, DHCB leads to the downregulation of key G2/M phase proteins such as Cyclin B1 and CDK1, ultimately causing cell cycle arrest.
Caption: DHCB inhibits the PI3K/Akt/mTOR pathway, leading to G2/M arrest.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer), MCF-7, MDA-MB-231, MDA-MB-468, SW527 (human breast cancer), NCI-N87 (human gastric cancer), PANC-1 (human pancreatic cancer).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or other cucurbitacins (or DMSO as a vehicle control) and incubated for the desired time (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
-
Harvesting: After treatment, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is measured for each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Western Blot Analysis of Cell Cycle Regulators
-
Protein Extraction: After treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, β-actin as a loading control) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Independent Verification
The following diagram outlines a logical workflow for the independent verification of this compound's effect on cell cycle regulators.
Caption: Workflow for verifying DHCB's cell cycle effects.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
- 5. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrocucurbitacin B: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells
An objective guide for researchers, scientists, and drug development professionals on the selective anticancer properties of Dihydrocucurbitacin B, supported by experimental data.
This compound, a tetracyclic triterpenoid compound, has garnered significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines. A critical aspect of its potential as a therapeutic agent is its selectivity, or its ability to preferentially target cancer cells over healthy, normal cells. This guide provides a comparative analysis of the selectivity of this compound, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Cytotoxicity: Cancer vs. Normal Cells
The selective cytotoxic activity of this compound has been evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | Cancer | 40 | [1] |
| C4-1 | Human Cervical Cancer | Cancer | 40 | [1] |
| A549 | Human Lung Carcinoma | Cancer | 12.09 | [2][3] |
| fR-2 | Normal Epithelial Cells | Normal | 125 | [1] |
| HCerEpiC | Normal Human Cervical Epithelial Cells | Normal | 125 | [1] |
| L-O2 | Normal Human Liver Cell Line | Normal | >100 | [4] |
The data clearly indicates that this compound exhibits a significantly higher cytotoxic effect on cancer cell lines compared to normal cell lines. For instance, the IC50 value for HeLa cervical cancer cells is 40 µM, whereas for normal epithelial fR-2 and HCerEpiC cells, the IC50 is 125 µM, demonstrating a more than three-fold selectivity.[1] Similarly, the IC50 for A549 lung cancer cells is 12.09 µM, while the effect on the normal human liver cell line L-O2 is minimal at concentrations even above 100 µM.[2][3][4]
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
MTT Assay for Cell Viability
-
Cell Seeding: Cells (both cancer and normal) are seeded in 96-well plates at a density of 1x10^6 cells/well and incubated for 12 hours to allow for cell adherence.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 0.78, 1.56, 3.12, 6.25, 12.5, 25, 50, 100, and 200 µM) and incubated for 24 hours.
-
MTT Addition: Following the treatment period, 20 µl of MTT solution (2.5 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and 500 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Visualizing the Experimental Workflow and Mechanism of Action
To better understand the process of assessing selectivity and the molecular pathways involved, the following diagrams are provided.
This compound exerts its anticancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] One of the key signaling pathways it targets is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.
Mechanism of Selective Action
The selective action of this compound is attributed to its ability to induce apoptosis and G2/M cell cycle arrest in cancer cells.[1] The compound has been shown to significantly decrease the expression of key proteins in the PI3K/Akt/mTOR signaling cascade in cancer cells.[1] This pathway is critical for tumorigenesis and resistance to chemotherapy.[1] By inhibiting this pathway, this compound effectively halts the uncontrolled proliferation of cancer cells and triggers programmed cell death. The lower cytotoxicity observed in normal cells suggests that their survival is less dependent on the PI3K/Akt/mTOR pathway, or that they have more robust compensatory mechanisms.
References
- 1. Anticancer activity of 23,24-dihydrocucurbitacin B against the HeLa human cervical cell line is due to apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Dihydrocucurbitacin B: A Comprehensive Guide
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-impermeable gloves, safety glasses, and a lab coat.[3][5] All handling of Dihydrocucurbitacin B, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3][5]
Quantitative Data Summary
For a clear understanding of the chemical properties and regulatory identifiers for related cucurbitacins, the following table summarizes key data. This information is crucial for the correct labeling and documentation of the waste.
| Identifier | Cucurbitacin B | Cucurbitacin E | Cucurbitacin I |
| CAS Number | 6199-67-3 | 18444-66-1 | 2222-07-3 |
| UN Number | Not specified | Not specified | UN2811 |
| Hazard Class | Toxic solid, organic, n.o.s. | Not specified | Toxic solid, organic, n.o.s. |
| Hazard Statements | H300: Fatal if swallowed | Not specified | H300: Fatal if swallowed, H311: Toxic in contact with skin |
| Precautionary Statements | P264, P270, P301+P310, P405, P501 | Not specified | P270, P280, P301+P310, P302+P352, P312, P405 |
This data is compiled from various safety data sheets for related compounds and should be used as a reference for handling this compound with appropriate caution.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[5] The following steps provide a general but essential framework for its proper disposal:
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste. Segregate solids from liquids.
-
-
Containerization :
-
Use a dedicated, compatible, and leak-proof container for the collection of this compound waste.[6][7] The container must have a secure, screw-on cap.
-
The container should be in good condition, free from cracks or rust.
-
For liquid waste, use a secondary container that can hold 110% of the volume of the primary container to prevent spills.[6]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[7][8]
-
The label must include the full chemical name ("this compound"), the concentration, and the date of waste generation.[8][9] Avoid using abbreviations or chemical formulas.
-
Indicate the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[8]
-
-
Storage :
-
Disposal Request and Collection :
-
Decontamination of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[7][10]
-
The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, the container can be managed as non-hazardous waste, though it is often preferable to dispose of the container itself as hazardous waste to avoid generating additional liquid waste.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.mercateo.com [static.mercateo.com]
- 5. chemfaces.com [chemfaces.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. csuci.edu [csuci.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Dihydrocucurbitacin B
Essential Safety and Handling Guide for Dihydrocucurbitacin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent triterpenoid compound. Adherence to these procedures is essential to ensure a safe laboratory environment. This compound and related cucurbitacins are known for their high toxicity.[1][2] Therefore, it is imperative to handle this compound with extreme caution.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. Never handle this compound without the appropriate PPE.[3][4]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or punctures before use. Double gloving is advisable. Remove and dispose of gloves immediately after handling or if contamination is suspected. Wash hands thoroughly after removing gloves.[6] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must be worn at all times to protect against splashes or airborne particles.[7] |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact.[3] Consider a chemical-resistant apron for added protection during large-scale operations. |
| Respiratory Protection | Fume hood or respirator | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][8] If a fume hood is not available, a respirator with an appropriate particulate filter may be necessary.[9] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory.[3] |
Safe Handling Procedures
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[8] This is the primary method for preventing exposure to airborne particles.
-
Glove Box: For procedures with a high risk of aerosol generation, a glove box may be required.[10]
2.2. Procedural Guidelines
-
Avoid Inhalation and Contact: Do not breathe dust or vapor.[11] Avoid contact with eyes, skin, and clothing.[11]
-
Weighing: When weighing the solid compound, do so in a fume hood and take care to avoid creating dust.
-
Solution Preparation: Prepare solutions in a fume hood. This compound is soluble in organic solvents such as acetonitrile, dichloromethane, and ethyl acetate.[11]
-
Pipetting: Never use mouth suction for pipetting.[4] Always use a mechanical pipetting device.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Storage and Disposal
3.1. Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.[12]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9] Recommended storage is at -20°C for long-term stability.[11]
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[9]
3.2. Disposal
-
Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for disposal. Clean the spill area thoroughly.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. uwlax.edu [uwlax.edu]
- 9. static.mercateo.com [static.mercateo.com]
- 10. acs.org [acs.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. CAS 13201-14-4 | this compound [phytopurify.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
